Rocaglamide D
Description
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-30(2)27(33)23-24(16-9-7-6-8-10-16)29(17-11-12-20(36-4)19(31)13-17)28(34,26(23)32)25-21(37-5)14-18(35-3)15-22(25)38-29/h6-15,23-24,26,31-32,34H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSHNPGEFUCUHH-IDAMAFBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019942 | |
| Record name | 3'-Hydroxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-67-6 | |
| Record name | 3'-Hydroxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rocaglamide D: A Deep Dive into its Anti-Cancer Mechanism of Action
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products isolated from the Aglaia species, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways targeted by Rocaglamide D in cancer cells. The primary mode of action is the inhibition of protein synthesis through a unique molecular clamping of the eukaryotic initiation factor 4A (eIF4A) on polypurine-rich mRNA sequences. Beyond this central mechanism, this compound modulates several other critical signaling pathways involved in cell cycle progression, apoptosis, metabolic regulation, and cell migration. This guide consolidates key quantitative data, details experimental methodologies, and provides visual representations of the intricate signaling networks to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism: Inhibition of Translation Initiation
The principal anti-neoplastic activity of this compound stems from its direct interference with the protein synthesis machinery.[1]
Molecular Target: Eukaryotic Initiation Factor 4A (eIF4A)
This compound's primary molecular target is eIF4A, an ATP-dependent DEAD-box RNA helicase.[2] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation. Cancer cells are often highly dependent on efficient protein synthesis to maintain their proliferative state, making eIF4A an attractive therapeutic target.
The "Molecular Clamp" Model
Unlike conventional inhibitors that block an enzyme's active site, this compound acts as a "molecular clamp." It stabilizes the interaction between eIF4A and specific polypurine sequences (repeating A and G nucleotides) within the 5'-UTR of certain mRNAs.[3] This action traps eIF4A on the mRNA, creating a roadblock that impedes the scanning 43S pre-initiation complex.[3] This ultimately leads to the repression of translation for a specific subset of mRNAs that are crucial for cancer cell survival and proliferation. This unique mechanism of stabilizing a protein-RNA interaction represents a novel paradigm in small molecule-mediated inhibition.[2][4]
Figure 1: this compound's primary mechanism of action on eIF4A.
Secondary Mechanisms of Action
In addition to its primary effect on protein synthesis, this compound exerts its anti-cancer effects through the modulation of several other signaling pathways.
Cell Cycle Arrest: Activation of the ATM/ATR-Chk1/2 Pathway
This compound induces a G1-S phase cell cycle arrest in tumor cells by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway.[5] This pathway is a critical component of the DNA damage response. Activation of this cascade leads to the rapid phosphorylation and subsequent degradation of the Cdc25A phosphatase.[5] Cdc25A is an essential regulator of cell cycle progression, and its degradation prevents the activation of cyclin-dependent kinases (CDKs) required for entry into the S phase.
Figure 2: this compound-induced cell cycle arrest via the ATM/ATR pathway.
Induction of Apoptosis
This compound promotes programmed cell death in cancer cells through multiple mechanisms:
-
Activation of Stress-Activated Protein Kinases (SAPKs): It activates the pro-apoptotic p38 and JNK MAPKs.[6]
-
Inhibition of Anti-Apoptotic Proteins: this compound suppresses the expression of key anti-apoptotic proteins including Mcl-1, c-FLIP, and XIAP.[1][7] This sensitizes cancer cells to apoptotic stimuli, including TRAIL (TNF-related apoptosis-inducing ligand).[7][8]
Figure 3: Pro-apoptotic pathways modulated by this compound.
Metabolic Reprogramming
This compound also impacts cancer cell metabolism by inhibiting the transcription factor Heat Shock Factor 1 (HSF1).[9] This leads to an increased expression of Thioredoxin-Interacting Protein (TXNIP), a negative regulator of glucose uptake.[1] The resulting decrease in glucose availability impairs the proliferation of malignant cells.[1]
Inhibition of Cell Migration
This compound has been shown to inhibit cancer cell migration, a crucial step in metastasis. It achieves this by reducing the activity of the Rho GTPases RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cell motility.[9][10]
Quantitative Data
The anti-proliferative and cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | ~9 | MTT Assay (48h) | [11] |
| PC-3 | Prostate Cancer | ~15-30 (for migration inhibition) | Wound Healing | [9] |
| Various Leukemia Cells | Leukemia | Not specified | Apoptosis Induction | [6] |
| Hodgkin's Lymphoma Cells | Lymphoma | Dose-dependent c-FLIP suppression | Western Blot | [7] |
| Hepatocellular Carcinoma | Liver Cancer | 100 (for TRAIL sensitization) | Apoptosis Assay | [8] |
Note: IC50 values can vary depending on the specific Rocaglamide derivative, assay conditions, and incubation times.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
Figure 4: Workflow for the MTT cell viability assay.
In Vitro Protein Synthesis Assay
Objective: To directly measure the inhibitory effect of this compound on protein translation.
Principle: This assay typically involves the use of a cell-free translation system (e.g., rabbit reticulocyte lysate) and measures the incorporation of a labeled amino acid (e.g., 35S-methionine) into newly synthesized proteins.
Protocol:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, an mRNA template (e.g., luciferase mRNA), a mixture of amino acids including 35S-methionine, and various concentrations of this compound.
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitate on a filter and wash to remove unincorporated 35S-methionine.
-
Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of specific proteins in the signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Cdc25A, anti-p38, anti-c-FLIP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Grow cancer cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached debris.
-
Add fresh medium containing this compound or a vehicle control.
-
Image the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is closed.
-
Quantify the area of the wound at each time point to determine the rate of cell migration.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined primary mechanism of action targeting the translation initiation factor eIF4A. Its ability to also modulate key signaling pathways involved in cell cycle control, apoptosis, metabolism, and migration highlights its potential for broad therapeutic application. The unique "molecular clamp" mechanism offers a novel strategy for inhibiting protein function and provides a valuable tool for chemical biology research.
Future research should focus on:
-
Further elucidating the precise molecular interactions between this compound, eIF4A, and polypurine-containing mRNAs.
-
Identifying the full spectrum of mRNAs whose translation is selectively inhibited by this compound in different cancer contexts.
-
Investigating the potential for synergistic combinations of this compound with other anti-cancer therapies.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical development.
This technical guide provides a solid foundation for understanding the complex and potent anti-cancer activity of this compound, paving the way for further investigation and potential therapeutic innovation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Didesmethylrocaglamide (Rocaglamide D) as a Potent eIF4A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of Didesmethylrocaglamide (B3182005) (DDR), a potent natural product inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). It details its mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.
Introduction: Targeting Translation Initiation in Disease
The regulation of protein synthesis is a critical control point in cell growth, proliferation, and survival. Dysregulation of this process is a hallmark of many diseases, including cancer. The eukaryotic translation initiation factor 4F (eIF4F) complex, which is responsible for recruiting ribosomes to the 5' cap of messenger RNAs (mRNAs), is a key node in this pathway. A central component of this complex is eIF4A, a DEAD-box RNA helicase that unwinds secondary structures in the 5'-untranslated regions (5'-UTRs) of mRNAs, facilitating ribosome scanning and translation initiation.[1] Overexpression of eIF4F components is common in various cancers, making these factors attractive targets for therapeutic intervention.[1][2]
Rocaglates, a class of natural products isolated from plants of the Aglaia genus, are potent inhibitors of eIF4A.[1] This guide focuses on Didesmethylrocaglamide (DDR) , also referred to as Rocaglamide (B1679497) D, a derivative of Rocaglamide A that exhibits powerful anti-neoplastic properties through its inhibitory action on eIF4A.[1][3]
Mechanism of Action: An Interfacial Inhibitor
Didesmethylrocaglamide does not function as a classical competitive inhibitor. Instead, it acts as a unique interfacial inhibitor , stabilizing the interaction between eIF4A and its RNA substrate.
The core mechanism involves DDR binding to a transient, bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence.[2] This binding "clamps" the helicase onto the mRNA, creating a stable drug-protein-RNA ternary complex. This clamping has two major downstream consequences:
-
Steric Hindrance: The stabilized eIF4A-DDR-RNA complex creates a physical roadblock on the mRNA, impeding the scanning of the 43S pre-initiation complex and thereby inhibiting translation.[2]
-
eIF4A Sequestration: By locking eIF4A onto RNA, DDR effectively sequesters the helicase, reducing the available pool of free eIF4A required for the assembly of functional eIF4F complexes at the 5' cap of other mRNAs.
This mechanism leads to the preferential inhibition of translating mRNAs with structured 5'-UTRs and those containing polypurine motifs, which include a number of oncoproteins.
Figure 1: Simplified signaling pathway of translation initiation and its inhibition by Didesmethylrocaglamide (DDR).
Quantitative Data: In Vitro Potency
Didesmethylrocaglamide is a highly potent inhibitor of cancer cell proliferation, with IC50 values consistently in the low nanomolar range across a variety of sarcoma cell lines. Its potency is often comparable to or greater than that of Rocaglamide A (RocA).
| Cell Line Type | Cell Line Name | Didesmethylrocaglamide (DDR) IC50 (nM) | Rocaglamide A (RocA) IC50 (nM) | Reference |
| Human Osteosarcoma | 143B | ~5 | ~10-20 | |
| MG-63 | ~5 | ~10-20 | ||
| Saos2 | ~5 | ~10-20 | ||
| OS17 | ~5 | ~10-20 | ||
| Canine Osteosarcoma | Abrams | 4 | 10 | |
| D17 | 7 | 30 | ||
| K9-OS2 | 5 | 10 | ||
| K9-OS6 | 5 | 10 | ||
| Human Ewing Sarcoma | A673 | ~2-5 | ~10-20 | [1] |
| TC32 | ~2-5 | ~10-20 | [1] | |
| Human Rhabdomyosarcoma | RD | ~2-5 | ~10-20 | [1] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | S462 | ~2 | ~8 | [1] |
| STS26T | ~2 | ~8 | [1] |
Table 1: Growth-inhibitory activity (IC50) of Didesmethylrocaglamide (DDR) in various sarcoma cell lines. Values are approximated from published graphical data where exact numbers were not provided.
In Vivo Efficacy
Preclinical studies in mouse xenograft models demonstrate the potent anti-tumor activity of rocaglates. Didesmethylrocaglamide and Rocaglamide A have been shown to effectively suppress tumor growth in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of osteosarcoma, Ewing sarcoma, and MPNST.[1][4]
-
Dosage: Effective doses in mice are often in the range of 2-3 mg/kg, administered via intraperitoneal (IP) injection every other day.[4]
-
Effects: Treatment leads to decreased levels of multiple oncogenic kinases, induction of apoptosis (as indicated by increased cleaved caspase-3), and activation of the DNA damage response.[1][5]
-
Pharmacokinetics: Unlike the related compound silvestrol, Rocaglamide A (and by extension, DDR) is not highly sensitive to MDR1 efflux and exhibits significantly better oral bioavailability (~50% for RocA), making it a more promising candidate for clinical development.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DDR as an eIF4A inhibitor.
In Vitro Translation Assay (35S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis in cells by tracking the incorporation of radioactive methionine.
Objective: To quantify the inhibitory effect of DDR on global protein synthesis.
Methodology:
-
Cell Culture: Plate cells (e.g., human osteosarcoma line MG-63) in complete medium and allow them to adhere overnight.
-
Starvation: The next day, wash cells twice with phosphate-buffered saline (PBS) and incubate for 1-2 hours in methionine-free DMEM supplemented with dialyzed fetal bovine serum. This depletes the intracellular pool of non-radioactive methionine.
-
Treatment: Add Didesmethylrocaglamide (DDR) at various concentrations (e.g., 0, 1, 10, 100 nM) to the methionine-free medium and incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Metabolic Labeling: Add 35S-methionine (e.g., 250 µCi/sample) to each well and incubate for 30-60 minutes at 37°C to allow for incorporation into newly synthesized proteins.[7]
-
Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).[8]
-
Add an equal volume of 25% TCA to the lysate, vortex, and incubate on ice for 15 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters multiple times with 10% TCA and once with ethanol (B145695) to dry.[8]
-
-
Quantification: Place the dry filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the counts per minute (CPM) for each sample to the total protein concentration (determined by a parallel, non-radioactive plate using a BCA or Bradford assay). Express the results as a percentage of the vehicle-treated control.
eIF4A ATPase Activity Assay (Coupled Enzymatic Assay)
This assay measures the RNA-dependent ATP hydrolysis activity of eIF4A. Rocaglates are known to stimulate this activity as they clamp eIF4A onto RNA, promoting a conformation that favors ATP hydrolysis.
Objective: To determine the effect of DDR on the rate of ATP hydrolysis by recombinant eIF4A.
Figure 2: Workflow for the coupled enzymatic eIF4A ATPase assay.
Methodology:
-
Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2.5 mM MgCl₂, and 1 mM DTT.[9]
-
Reaction Mixture: In a quartz cuvette or 384-well plate, assemble the reaction mixture containing:[10][11]
-
Recombinant human eIF4A (e.g., 1 µM)
-
poly(U) RNA (as a stimulator, at a saturating concentration)
-
Phosphoenolpyruvate (PEP, e.g., 1 mM)
-
NADH (e.g., 200 µM)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) (e.g., ~20 µg/ml each)
-
DDR at desired concentrations
-
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Measurement: Immediately place the cuvette/plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.[11]
-
Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance, using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). Compare the rates in the presence and absence of DDR.
RNA Helicase Activity Assay (Fluorescence-Based)
This real-time assay measures the ability of eIF4A to unwind a short RNA duplex.
Objective: To measure the effect of DDR on the RNA unwinding activity of eIF4A.
Methodology:
-
Substrate Preparation: Synthesize a short RNA duplex substrate. One strand is labeled at the 5' end with a fluorophore (e.g., Cy3), and the complementary strand is labeled at the 3' end with a corresponding quencher (e.g., Black Hole Quencher, BHQ).[12] When the strands are annealed, the fluorescence is quenched. A single-stranded 5' overhang is included on the non-labeled strand for helicase loading.
-
Reaction Buffer: Prepare a buffer containing 30 mM HEPES-KOH (pH 7.4), 100 mM KOAc, and 3 mM Mg(OAc)₂.[9]
-
Reaction Mixture: In a fluorometer cuvette or plate, assemble the reaction mixture:
-
Recombinant eIF4A (e.g., 500 nM)
-
Fluorescently labeled RNA duplex (e.g., 50 nM)
-
Accessory factors like eIF4B or the middle domain of eIF4G can be included to stimulate activity.
-
DDR at desired concentrations.
-
-
Initiation: Start the unwinding reaction by adding ATP (e.g., 3 mM).
-
Measurement: Monitor the increase in fluorescence signal in real-time. As eIF4A unwinds the duplex, the fluorophore and quencher are separated, leading to a de-quenching and an increase in fluorescence.[12]
-
Analysis: The initial rate of the reaction is determined from the slope of the fluorescence curve. Compare the rates obtained at different concentrations of DDR to the vehicle control.
Summary and Future Directions
Didesmethylrocaglamide (DDR) is a potent and specific inhibitor of the eIF4A RNA helicase. It functions through a sophisticated interfacial inhibition mechanism, clamping eIF4A onto polypurine-rich RNA sequences and thereby blocking translation initiation. It demonstrates impressive anti-proliferative activity in the low nanomolar range against a wide array of cancer cell lines and shows significant anti-tumor efficacy in preclinical in vivo models.[1][2]
Compared to other rocaglates like silvestrol, DDR and its close relative Rocaglamide A possess more favorable drug-like properties, including reduced sensitivity to MDR1-mediated efflux and improved oral bioavailability, positioning them as highly promising candidates for further clinical development.[1]
Future research should focus on:
-
Elucidating the precise transcriptomic and proteomic signatures of DDR sensitivity to identify patient populations most likely to benefit.
-
Exploring combination therapies, as rocaglates have shown synergy with other anti-cancer agents.
-
Conducting formal preclinical toxicology and pharmacokinetic studies to advance DDR towards clinical trials for the treatment of sarcomas and other malignancies characterized by a dependency on high rates of protein synthesis.
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of the eIF4A inhibitor didesmethylrocaglamide and its derivatives in human and canine osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Translation Study – Label Protein with S35 Methionine in Cells [bio-protocol.org]
- 8. neb.com [neb.com]
- 9. eIF4B, eIF4G and RNA regulate eIF4A activity in translation initiation by modulating the eIF4A conformational cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Yeast eIF4A enhances recruitment of mRNAs regardless of their structural complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
Prohibitin Targeting by Rocaglamide D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran family of natural products, has demonstrated potent anti-cancer activity. A growing body of evidence indicates that its mechanism of action involves the direct targeting of prohibitins (PHB1 and PHB2). This interaction disrupts the crucial binding of prohibitins to c-Raf, leading to the inhibition of the Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the molecular mechanism, quantitative data on its biological effects, and detailed experimental protocols to study the interaction between Rocaglamide D and prohibitins.
Introduction
Rocaglamides are a class of natural products isolated from plants of the genus Aglaia.[1] They have garnered significant interest in oncology for their potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] While initial studies highlighted their role as inhibitors of protein synthesis, subsequent research has unveiled a more specific mechanism of action involving the targeting of prohibitins.[1][2]
Prohibitins (PHB1 and PHB2) are highly conserved proteins that are ubiquitously expressed and localize to different cellular compartments, including the mitochondria, nucleus, and plasma membrane. They are implicated in a multitude of cellular processes such as cell cycle regulation, apoptosis, and signal transduction. In the context of cancer, prohibitins can act as scaffolds, facilitating the assembly of signaling complexes. One such critical interaction is with the c-Raf kinase, a key upstream activator of the mitogen-activated protein kinase (MAPK) pathway.[2] The dysregulation of the Raf-MEK-ERK pathway is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3]
This compound, by binding to prohibitins, sterically hinders the PHB-c-Raf interaction, thereby preventing the activation of c-Raf and the subsequent downstream signaling cascade.[2] This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for its investigation.
Quantitative Data
The following tables summarize the quantitative data regarding the biological effects of rocaglamides, including this compound, on cancer cells, with a focus on their impact on cell viability and the Raf-MEK-ERK pathway.
Table 1: Anti-proliferative Activity of Rocaglamide Derivatives and Correlation with ERK Phosphorylation Inhibition in Jurkat Cells [4]
| Rocaglamide Derivative | IC50 (nM) for Cell Proliferation | Inhibition of ERK Phosphorylation |
| Rocaglamide A | 5.8 ± 1.2 | +++ |
| Rocaglamide B | 8.5 ± 1.5 | +++ |
| Rocaglamide C | 12.3 ± 2.1 | ++ |
| This compound | 7.2 ± 1.4 | +++ |
| Rocaglamide E | 15.1 ± 2.5 | ++ |
| Rocaglamide F | 9.8 ± 1.8 | +++ |
| Rocaglamide G | 25.4 ± 3.2 | + |
| Rocaglamide H | 6.5 ± 1.3 | +++ |
| Rocaglamide I | 10.2 ± 1.9 | +++ |
| Rocaglamide J | 30.1 ± 4.1 | + |
| Rocaglamide K | 18.7 ± 2.9 | ++ |
| Rocaglamide L | 11.5 ± 2.0 | +++ |
| Rocaglamide M | 8.9 ± 1.6 | +++ |
+++: Strong inhibition, ++: Moderate inhibition, +: Weak inhibition
Table 2: Time- and Dose-Dependent Effect of Rocaglamide A on MDA-MB-231 Cell Viability [5]
| Concentration (nM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 12.5 | ~50% | ~25% | <20% |
| 25 | ~50% | ~25% | <20% |
| 50 | ~50% | ~25% | <20% |
| 100 | ~50% | ~25% | <20% |
| 150 | ~50% | ~25% | <20% |
| 200 | ~50% | ~25% | <20% |
| 500 | ~50% | ~25% | <20% |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action involves the disruption of the Prohibitin-c-Raf interaction, which in turn inhibits the canonical Raf-MEK-ERK signaling pathway.
Caption: this compound's mechanism of action.
Experimental Workflow: Target Identification
The identification of prohibitins as the direct target of rocaglamides was achieved through affinity chromatography.
Caption: Workflow for identifying this compound targets.
Experimental Workflow: Validation of Mechanism
The disruption of the Prohibitin-c-Raf interaction and subsequent pathway inhibition is validated through a series of experiments.
Caption: Workflow for validating this compound's mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)[5]
This protocol is for assessing the effect of this compound on the viability of cancer cells, such as the MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. Final concentrations may range from 10 nM to 500 nM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-ERK and Total ERK
This protocol is to determine the effect of this compound on the phosphorylation of ERK.
Materials:
-
Cancer cells (e.g., Jurkat, MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).[4]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Prohibitin siRNA Knockdown
This protocol is to validate that the effects of this compound are prohibitin-dependent.
Materials:
-
Cancer cells
-
siRNA targeting prohibitin (PHB1 and/or PHB2)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Seed cells in 6-well plates the day before transfection to reach 60-80% confluency.
-
For each well, dilute the prohibitin siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-48 hours.
-
Verify the knockdown efficiency by Western blotting for prohibitin.
-
Treat the knockdown and control cells with this compound and assess downstream effects, such as cell viability or ERK phosphorylation, as described in the previous protocols.
Conclusion
This compound represents a promising class of anti-cancer compounds that function through a well-defined mechanism of targeting prohibitins and inhibiting the Raf-MEK-ERK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate and harness the therapeutic potential of this compound and related compounds. Future studies should aim to further elucidate the in vivo efficacy and safety profile of this compound, with the ultimate goal of translating these preclinical findings into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Antiviral Potential of Rocaglamide D: A Technical Guide to its Activity Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglamide D, a member of the rocaglate family of natural products, has emerged as a potent broad-spectrum antiviral agent against a wide array of RNA viruses. This technical guide provides an in-depth analysis of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Rocaglates, including this compound, exert their antiviral effects by targeting the host cellular machinery essential for viral replication, specifically the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. By clamping viral mRNA onto eIF4A, this compound stalls translation initiation, thereby inhibiting viral protein synthesis. This host-targeting mechanism presents a high barrier to the development of viral resistance. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction
The increasing frequency of outbreaks caused by emerging and re-emerging RNA viruses, such as coronaviruses, flaviviruses, and picornaviruses, underscores the urgent need for broad-spectrum antiviral therapies.[1][2] A promising strategy in this endeavor is the development of host-directed antivirals (HDAs), which target cellular factors essential for viral replication.[3] This approach offers the advantage of broad applicability across multiple viral families and a reduced likelihood of resistance development.[3][4]
Rocaglates, a class of cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia, have been identified as potent HDAs with significant antiviral activity.[1][2][5] These compounds, including the well-studied silvestrol (B610840) and the synthetic analog CR-31-B, function as specific inhibitors of the eukaryotic translation initiation factor 4A (eIF4A).[3][6][7] this compound, a naturally occurring rocaglate, shares this mechanism of action and demonstrates significant potential as a pan-antiviral agent.
This guide details the molecular basis of this compound's antiviral activity, presents quantitative data on its efficacy against various RNA viruses, and provides detailed protocols for the key experimental assays used in its characterization.
Mechanism of Action: Inhibition of eIF4A-Mediated Translation
The antiviral activity of this compound is rooted in its ability to modulate the function of the host protein eIF4A, a key component of the translation initiation machinery.
The Role of eIF4A in Eukaryotic Translation Initiation
Eukaryotic translation initiation is a complex process that begins with the binding of the eIF4F complex to the 5' cap of messenger RNA (mRNA). The eIF4F complex comprises eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (a DEAD-box RNA helicase).[8] The helicase activity of eIF4A is crucial for unwinding complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, which facilitates the scanning of the 43S preinitiation complex to locate the start codon.[2][8] Many viral RNAs possess highly structured 5'-UTRs that are particularly dependent on eIF4A activity for efficient translation.[1][2]
This compound-Mediated Inhibition of Translation
This compound and other rocaglates inhibit translation by clamping specific mRNAs onto the surface of eIF4A.[3][9] This action is mediated by the formation of a stable ternary complex between eIF4A, the rocaglate, and a polypurine sequence within the mRNA's 5'-UTR.[9] The rocaglate molecule intercalates between eIF4A and the RNA, effectively locking the helicase onto the mRNA and preventing its translocation.[9] This stalling of eIF4A inhibits the unwinding of the 5'-UTR, thereby blocking the progression of the preinitiation complex and ultimately inhibiting protein synthesis from that mRNA.[3] Due to the high dependence of many viral mRNAs on eIF4A for translation, this compound selectively inhibits viral protein synthesis with minimal impact on the translation of most host cell mRNAs.[1][2]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound and related compounds is typically quantified by determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Rocaglates Against Various RNA Viruses
| Compound | Virus Family | Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference(s) |
| Silvestrol | Coronaviridae | MERS-CoV | MRC-5 | 1.3 | >100 | >76.9 | [6][10] |
| Silvestrol | Coronaviridae | HCoV-229E | MRC-5 | 3 | >100 | >33.3 | [6][10] |
| CR-1-31-B | Coronaviridae | SARS-CoV-2 | Vero E6 | ~1.8 | >100 | >55.6 | [7][11] |
| Zotatifin | Coronaviridae | HCoV-229E | MRC-5 | 3.9 | >100 | >25.6 | [3][12] |
| Zotatifin | Coronaviridae | MERS-CoV | MRC-5 | 4.3 | >100 | >23.3 | [3][12] |
| Zotatifin | Coronaviridae | SARS-CoV-2 | Vero E6 | 41.6 | >1000 | >24 | [3][12] |
| Silvestrol | Picornaviridae | Poliovirus (PV) | MRC-5 | 20 | >100 | >5 | [6][10] |
| Silvestrol | Picornaviridae | Human Rhinovirus A1 (HRV A1) | MRC-5 | 100 | >100 | >1 | [6][10] |
| Zotatifin | Togaviridae | Mayaro Virus (MAYV) | HDF | <50 | >100 | >2 | [5][13] |
| CR-1-31-B | Togaviridae | Mayaro Virus (MAYV) | HDF | <50 | ~100 | ~2 | [5][13] |
| Rocaglamide A | Togaviridae | Mayaro Virus (MAYV) | HDF | >100 | ~100 | - | [5][13] |
| Silvestrol | Flaviviridae | Zika Virus (ZIKV) | A549 | - | - | - | [1] |
| CR-31-B (-) | Flaviviridae | Zika Virus (ZIKV) | Primary human hepatocytes | - | - | - | [1] |
Note: Data for this compound specifically is often grouped with other rocaglates in initial screening studies. The data presented here for other rocaglates is indicative of the expected potency of this compound.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the antiviral activity of this compound.
Viral Plaque Assay
This assay is used to quantify the number of infectious viral particles in a sample.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MRC-5) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.[6]
-
Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in an appropriate cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a small volume (e.g., 200 µL for a 6-well plate) of each viral dilution.[6]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[1]
-
Overlay: After the adsorption period, remove the viral inoculum and gently overlay the cell monolayer with a semi-solid medium (e.g., 2x MEM containing 1% low-melting-point agarose).[6] This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cells with a solution such as 10% formaldehyde. After fixation, remove the agarose (B213101) overlay and stain the cell monolayer with a staining solution like 0.1% crystal violet.[3]
-
Quantification: Plaques will appear as clear zones against a background of stained, healthy cells. Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is then calculated in Plaque Forming Units per milliliter (PFU/mL).
Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed host cells in multi-well plates. Once the cells have adhered, treat them with a range of concentrations of this compound.[9]
-
Infection: After a pre-incubation period with the compound, infect the cells with the virus at a specific multiplicity of infection (MOI).[9]
-
Incubation: Incubate the infected cells for a duration that corresponds to one or more viral replication cycles.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virions.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[9]
-
Analysis: The reduction in viral yield in the presence of this compound is calculated relative to the viral yield in untreated control wells. The EC50 value is then determined from the dose-response curve.
Quantitative PCR (qPCR) for Viral RNA Quantification
qPCR is used to measure the amount of viral RNA in a sample, providing a measure of viral replication.
Detailed Methodology:
-
Sample Preparation: Treat cells with this compound and infect with the virus as described for the viral yield reduction assay.
-
RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.[14]
-
Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
qPCR: Perform real-time PCR using primers and a fluorescent probe that are specific to a target sequence in the viral genome. A housekeeping gene (e.g., GAPDH, actin) is also amplified as an internal control.
-
Data Analysis: The amount of viral RNA is quantified based on the cycle threshold (Ct) value. The reduction in viral RNA levels in this compound-treated samples is calculated relative to untreated controls.
Dual-Luciferase Reporter Assay for Translation Inhibition
This assay directly measures the effect of this compound on the translation of a specific viral 5'-UTR.
Detailed Methodology:
-
Construct Generation: The 5'-UTR of the virus of interest is cloned into a reporter plasmid, upstream of the Firefly luciferase gene.
-
Transfection: Host cells are co-transfected with the Firefly luciferase reporter construct and a control plasmid expressing Renilla luciferase under the control of a constitutive promoter.[12]
-
Treatment: The transfected cells are treated with various concentrations of this compound.
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay kit.[4][11]
-
Normalization: The Firefly luciferase activity (driven by the viral 5'-UTR) is normalized to the Renilla luciferase activity (internal control) for each sample.[15]
-
Analysis: A decrease in the normalized Firefly luciferase activity in the presence of this compound indicates inhibition of translation initiation from the viral 5'-UTR.
Conclusion
This compound represents a promising lead compound in the development of broad-spectrum antiviral therapies. Its mechanism of action, which involves the inhibition of the host translation initiation factor eIF4A, provides a high barrier to the emergence of viral resistance. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other rocaglates as pan-antiviral agents. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to advance these promising compounds towards clinical applications.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Rocaglamide D: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Translation Inhibitor
Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products isolated from the Aglaia species, has garnered significant attention in the scientific community for its potent anticancer, antiviral, and anti-inflammatory properties. These biological activities primarily stem from its unique mechanism of action: the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase crucial for cap-dependent translation initiation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Rocaglamide D and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Mechanism of Action
This compound and its congeners feature a rigid cyclopenta[b]benzofuran core. Their primary molecular target is eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation. Rocaglamides function by clamping eIF4A onto specific polypurine sequences within the mRNA, thereby stalling the translation initiation complex and inhibiting protein synthesis of a subset of mRNAs, including many proto-oncogenes.[1] This targeted inhibition of protein synthesis underlies its potent biological effects.
Below is a diagram illustrating the core chemical structure of this compound.
Caption: Core chemical structure of this compound.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to elucidate the key structural features of rocaglamides that govern their biological activity. These studies have revealed that modifications at several positions on the rocaglamide scaffold can significantly impact potency and selectivity.
Key SAR Findings:
-
C-1 Position: Acetylation of the hydroxyl group at C-1 generally leads to a decrease in antiproliferative activity.[2]
-
C-2 Position: The nature of the substituent at the C-2 position is critical. Bulky aminoacyl groups at this position have been shown to diminish activity.[2]
-
C-3' Position: The substitution pattern on the C-3' phenyl ring influences activity.
-
C-8b Position: A free hydroxyl group at the C-8b position is considered essential for cytotoxic activity.[3]
-
Furan (B31954) vs. Pyran Ring: The presence of a furan ring, characteristic of rocaglamides, is crucial for activity, as related compounds with a pyran ring (aglains) are significantly less active.[2]
-
Dioxanyl Ring: The presence of a dioxanyl ring, as seen in the potent analog silvestrol, can enhance cytotoxic potency.[4]
-
Halogenation: Introduction of halogen atoms at specific positions can modulate antiviral activity.[5]
Quantitative SAR Data
The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the biological activity of this compound and its analogs.
Table 1: Anticancer Activity of Rocaglamide Derivatives (IC50 values)
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Didesmethyl-rocaglamide | Demethylation | MONO-MAC-6 | 0.004 | [2] |
| Didesmethyl-rocaglamide | Demethylation | MEL-JUSO | 0.013 | [2] |
| Rocaglamide Hydroxamate (-)-9 | C-2 hydroxamate | BJAB Lymphoma | ~0.02 (1h) | [6] |
| Aglaodoratin C | Benzo[b]oxepine | HT-29 | 0.097 - 6.25 | [4] |
| Aglaodoratin D | Benzo[b]oxepine | SMMC-7721 | 0.097 - 6.25 | [4] |
| Aglaodoratin E | Benzo[b]oxepine | MG-63 | 0.097 - 6.25 | [4] |
| Aglapervirisin A | C-6"' acetate | HT-29, HepG2, HL-60, MCF-7 | 0.008 - 0.014 | [4] |
| C-4' Bromo-rocaglaol formamide | C-1 formamide, C-4' Br | Various | 0.0005 - 0.0023 | [4] |
Table 2: Antiviral Activity of Rocaglamide Derivatives (EC50 values)
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| CR-31-B (-) | HCoV-229E | MRC-5 | 2.88 | [7] |
| CR-31-B (-) | MERS-CoV | MRC-5 | 1.87 | [7] |
| CR-31-B (-) | SARS-CoV-2 | Vero E6 | ~1.8 | [3] |
| Zotatifin | HCoV-229E | MRC-5 | 3.9 | [8] |
| Zotatifin | MERS-CoV | MRC-5 | 4.3 | [8] |
| Zotatifin | SARS-CoV-2 | Vero E6 | 41.6 | [8] |
| CMLD012073 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |
| CMLD012118 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |
| CMLD012612 (ADR) | Hepatitis E Virus | Huh7.5 | 1 - 9 | [1][9] |
Table 3: Anti-inflammatory Activity of Rocaglamide Derivatives (IC50 values)
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Rocaglamide A | NF-κB Reporter | Jurkat T cells | Potent (nanomolar range) | [10] |
| Rocaglamide derivatives | NF-κB Reporter | Jurkat T cells | Potent (nanomolar range) | [10] |
Signaling Pathway and Experimental Workflows
The primary mechanism of action of rocaglamides involves the targeting of the eIF4A-dependent translation initiation pathway. A simplified diagram of this pathway and the point of intervention by rocaglamides is presented below.
Caption: this compound inhibits eIF4A-mediated translation.
A general workflow for conducting SAR studies on rocaglamide analogs is depicted in the following diagram.
Caption: General workflow for a this compound SAR study.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are summaries of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the rocaglamide analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the rocaglamide analog for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or Jurkat T cells) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of the rocaglamide analogs.
-
Stimulation: Induce NF-κB activation using a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay substrate.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value.[1]
Conclusion
The structure-activity relationship studies of this compound have provided a deep understanding of the chemical features required for its potent biological activities. The cyclopenta[b]benzofuran core is a privileged scaffold, and modifications at specific positions can fine-tune its potency and selectivity as an eIF4A inhibitor. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the rational design and development of novel rocaglamide-based therapeutics for the treatment of cancer, viral infections, and inflammatory diseases. Further exploration of this fascinating class of natural products holds great promise for the discovery of new and effective medicines.
References
- 1. Identification of structurally re-engineered rocaglates as inhibitors against hepatitis E virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocaglamide D Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Rocaglamide (B1679497) D and its derivatives, a class of potent bioactive compounds isolated from plants of the Aglaia genus.[1][2] Renowned for their significant anti-proliferative and anti-inflammatory properties, these natural products are at the forefront of research for novel therapeutic agents, particularly in oncology. This document details their mechanisms of action, summarizes key structure-activity relationships, presents quantitative bioactivity data, and outlines the experimental protocols used for their evaluation.
Core Mechanisms of Action
Rocaglamide derivatives exert their biological effects primarily through two well-defined signaling pathways: inhibition of protein synthesis via the eukaryotic initiation factor 4A (eIF4A) and suppression of the nuclear factor-kappa B (NF-κB) inflammatory pathway.
The principal mechanism behind the potent anti-cancer activity of rocaglamides is the inhibition of translation initiation.[3] They specifically target eIF4A, an ATP-dependent DEAD-box RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNA (mRNA), a critical step for ribosome recruitment and scanning.[4][5]
Rocaglamides function as "interfacial inhibitors" or "molecular clamps."[6][7] They bind to a transient cavity formed between eIF4A and specific polypurine RNA sequences.[4] This binding event stabilizes the eIF4A-RNA complex, effectively "clamping" the helicase onto the mRNA.[4][6] This stalled complex creates a steric barrier that impedes the scanning of the 43S pre-initiation complex, leading to a selective inhibition of translation for a subset of mRNAs, many of which encode oncogenes crucial for cell growth and proliferation.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglamide D: A Technical Guide to Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a formidable obstacle in oncology, leading to treatment failure and disease relapse. A promising strategy to circumvent this challenge lies in the modulation of key cellular pathways that contribute to drug resistance. Rocaglamide (B1679497) D, a member of the cyclopenta[b]benzofuran class of natural products, has emerged as a potent agent capable of sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth analysis of Rocaglamide D's mechanism of action, focusing on its role in overcoming chemoresistance. We will explore its primary molecular targets, delineate the signaling pathways it modulates, and present key experimental data and protocols for its investigation.
Introduction
The development of resistance to chemotherapy is a multifactorial process involving mechanisms such as increased drug efflux, enhanced DNA repair, and alterations in apoptotic signaling pathways. One of the key players in multidrug resistance (MDR) is the P-glycoprotein (P-gp), encoded by the ABCB1 gene, which functions as an ATP-dependent drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents[1][2]. Another critical factor in cancer cell survival and proliferation is the dysregulation of protein synthesis, often driven by the overexpression of translation initiation factors.
Rocaglamides, including this compound, are natural compounds isolated from plants of the Aglaia genus[3][4]. They have demonstrated potent anti-cancer activities, and notably, the ability to overcome resistance to standard cancer therapies[3][5]. This guide will detail the molecular underpinnings of this compound's action, providing a comprehensive resource for researchers in the field.
Mechanism of Action in Overcoming Chemoresistance
This compound's ability to combat chemoresistance stems from its multifaceted mechanism of action, primarily centered around the inhibition of protein synthesis and the modulation of key signaling pathways.
Inhibition of Translation Initiation via eIF4A
The primary molecular target of rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a crucial component of the eIF4F complex[6][7][8][9]. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a critical step for ribosome recruitment and the initiation of translation[5][7].
This compound exerts its inhibitory effect by clamping eIF4A onto polypurine-rich sequences within the 5' UTR of specific mRNAs[7][8]. This action stabilizes the eIF4A-RNA interaction, effectively sequestering eIF4A and preventing it from participating in the scanning process of the pre-initiation complex[6][8]. This leads to a selective inhibition of the translation of mRNAs that possess long, structured 5' UTRs, many of which encode proteins crucial for cancer cell proliferation and survival, such as cyclins, anti-apoptotic proteins, and oncogenic kinases[5]. Some studies also suggest that Rocaglamide A can target DDX3, another DEAD-box RNA helicase, by a similar clamping mechanism[10].
Overcoming MDR1/P-glycoprotein-Mediated Resistance
A significant advantage of this compound and its analogue didesmethylrocaglamide (B3182005) (DDR) is their ability to circumvent multidrug resistance mediated by the P-glycoprotein (P-gp/MDR1) efflux pump[5]. Unlike some other chemotherapeutic agents, this compound and DDR are not substrates for MDR1, meaning they are not actively transported out of the cancer cell[5][11]. This allows them to accumulate intracellularly to effective concentrations, even in cancer cells that overexpress P-gp, a common mechanism of acquired chemoresistance[5].
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocaglamide D: A Technical Guide to its Impact on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglamide D, a member of the cyclopenta[b]benzofuran natural product family isolated from plants of the Aglaia genus, has demonstrated potent anti-inflammatory and anti-cancer activities. A significant aspect of its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including cytokines, growth factors, and pathogens. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and malignancies. The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and proteasomal degradation, liberating NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
This compound and its analogues have emerged as potent inhibitors of this pathway, exhibiting efficacy in the nanomolar range.[1][2] This guide will dissect the molecular basis of this inhibition, providing researchers with the necessary information to investigate and potentially exploit this activity in therapeutic development.
Quantitative Data: Inhibition of NF-κB Activation
This compound and its derivatives have been shown to be highly potent inhibitors of NF-κB activation induced by various stimuli, such as tumor necrosis factor-alpha (TNFα) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][2] The inhibitory concentrations (IC50) are consistently observed in the low nanomolar range, highlighting the potential of these compounds as specific modulators of the NF-κB pathway.
| Compound | Cell Line | Inducing Agent | IC50 (nM) | Reference |
| Rocaglamide A | Jurkat T cells | TNFα | ~10 | (Baumann et al., 2002) |
| Rocaglamide A | Jurkat T cells | PMA | ~20 | (Baumann et al., 2002) |
| Rocaglamide derivative | C2C12 cells | TNFα | ~30-50 | (Liu et al., 2017)[3] |
| Rocaglamide A | - | HSF1 activation | ~50 | [4] |
Note: The table above is a compilation of data from multiple sources. Direct comparative studies of a wide range of Rocaglamide derivatives on NF-κB inhibition are limited, and IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
This compound exerts its inhibitory effect on the NF-κB pathway at a point upstream of the IKK complex but downstream of TNF receptor-associated factor 2 (TRAF2).[1] The primary mechanism involves the inhibition of IKK activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1] This ultimately leads to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[3]
The Interplay with eIF4A-mediated Translation Inhibition
The principal molecular target of Rocaglamides is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the translation initiation complex.[4][5] this compound clamps eIF4A onto polypurine sequences in mRNA, thereby inhibiting protein synthesis of a specific subset of transcripts.[6][7]
While the direct link between eIF4A inhibition and the suppression of the NF-κB pathway is still under active investigation, a plausible hypothesis is that this compound inhibits the translation of a short-lived, essential upstream activator of the IKK complex. By preventing the synthesis of this key protein, this compound effectively disrupts the signal transduction cascade leading to NF-κB activation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway with this compound's point of intervention.
Caption: Experimental workflow for studying this compound's effect on NF-κB.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the impact of this compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
-
Cell Line: Jurkat T cells stably transfected with an NF-κB-dependent luciferase reporter construct.
-
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
TNFα or PMA stock solution
-
Luciferase Assay Reagent (e.g., Promega ONE-Glo™)
-
Luminometer
-
-
Procedure:
-
Seed Jurkat T cells at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) or PMA (e.g., 50 ng/mL) for 6-8 hours at 37°C. Include an unstimulated control.
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Mix well by gentle shaking for 2 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Degradation
This method assesses the ability of this compound to prevent the degradation of IκBα following stimulation.
-
Cell Line: Jurkat T cells or other suitable cell line.
-
Materials:
-
6-well tissue culture plates
-
This compound stock solution (in DMSO)
-
TNFα or PMA stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNFα or PMA for a time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
Quantify the band intensities to determine the level of IκBα relative to the loading control at each time point and treatment condition.
-
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of the IKK complex and its inhibition by this compound.
-
Materials:
-
Active IKK complex (recombinant or immunoprecipitated)
-
GST-IκBα (1-54) substrate
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and phosphorimager
-
-
Procedure:
-
In a microcentrifuge tube, combine the active IKK complex with varying concentrations of this compound in kinase assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the GST-IκBα substrate to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into the GST-IκBα substrate using a phosphorimager.
-
Quantify the kinase activity at each this compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a potent inhibitor of the NF-κB signaling pathway, acting through the suppression of IKK activation and subsequent IκBα degradation. Its primary molecular target, eIF4A, suggests a novel mechanism of NF-κB inhibition through the translational repression of a key upstream signaling component. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular interactions and therapeutic potential of this compound and its derivatives.
Future research should focus on identifying the specific eIF4A-dependent transcripts that are critical for NF-κB activation to fully elucidate the mechanism of action. Furthermore, comprehensive structure-activity relationship studies will be crucial for the development of Rocaglamide-based therapeutics with improved potency and selectivity for the treatment of inflammatory diseases and cancer.
References
- 1. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rocaglamide D Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide (B1679497) D, a member of the flavagline family of natural products isolated from plants of the Aglaia genus, has demonstrated potent anticancer activities. It exerts its effects primarily through the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[1][2] This mechanism leads to the downregulation of short-lived proteins crucial for cancer cell proliferation and survival, such as cyclins and anti-apoptotic proteins. Additionally, Rocaglamide D has been shown to inhibit the Ras-CRaf-MEK-ERK signaling pathway and induce cell cycle arrest and apoptosis.[3][4][5] These application notes provide detailed information on the effective concentrations of this compound in various cancer cell lines and standardized protocols for key in vitro assays.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following tables summarize the reported 50% inhibitory concentration (IC50) values and other effective concentrations for this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 Value |
| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | 24 hours | ~50 nM |
| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | 48 hours | ~9 nM |
| HCT-8 | Colon Cancer | Intracellular Growth Inhibition | 72 hours | 1.77 nM[1] |
| HepG2 | Hepatocellular Carcinoma | Intracellular Growth Inhibition | 72 hours | >1,400-fold selectivity index |
| Jurkat | Leukemia | Cell Proliferation (CellTiter-Glo) | Not Specified | ~10-20 nM |
| BT112 | Glioblastoma Stem-like Cells | Cell Viability | 3 days | 34 nM[6] |
| BT145 | Glioblastoma Stem-like Cells | Cell Viability | 3 days | 93 nM[6] |
Table 2: Effective Concentrations of this compound for Specific Biological Effects
| Cell Line | Cancer Type | Effect | Concentration | Treatment Duration |
| PC-3 | Prostate Cancer | Inhibition of cell migration | 15 - 30 nM[7] | 16 hours[7] |
| HepG2 | Hepatocellular Carcinoma | Sensitization to TRAIL-induced apoptosis | 100 nM | 12 hours (pretreatment) |
| Huh-7 | Hepatocellular Carcinoma | Sensitization to TRAIL-induced apoptosis | 100 nM | 12 hours (pretreatment) |
| MDA-MB-231 | Breast Adenocarcinoma | Induction of morphological changes | 12.5 - 500 nM[8] | 24 hours[8] |
| STS26T & ST8814 | Malignant Peripheral Nerve Sheath Tumor | G2/M cell cycle arrest | 1- or 2-fold IC50 | 3 days[9] |
| TC32, 143B, RD | Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | Reduction of signaling proteins | 1- or 2-fold IC50 | 1-2 days[9] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used for assessing the effect of this compound on the viability of MDA-MB-231 cells.[8]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM).[8] Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (considered 100% viable).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis and distinguishing it from necrosis.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression levels of specific proteins.
Materials:
-
This compound
-
Cell culture dishes
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound as required. After treatment, place the culture dish on ice and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer and scrape the cells.[10]
-
Lysate Collection and Clarification: Transfer the cell lysate to a pre-cooled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[10]
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Protein Transfer: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: this compound Signaling Pathways
Caption: MTT Assay Experimental Workflow
Caption: Apoptosis Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation for western blot | Abcam [abcam.com]
Application Notes and Protocols: Rocaglamide D Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Rocaglamide D, a potent natural compound with significant anti-inflammatory and anti-cancer properties. The following sections offer quantitative solubility data, step-by-step protocols for solution preparation, and diagrams illustrating its mechanism of action and experimental workflows.
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and moderate solubility in ethanol. Its aqueous solubility is limited, necessitating the use of co-solvents for in vivo formulations. The quantitative solubility data is summarized in the table below.
| Solvent/Vehicle | Solubility | Molar Concentration (approx.) | Notes |
| In Vitro Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | 197.80 mM[1][2] | Ultrasonic assistance is recommended to achieve maximum solubility.[1] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[3] | 19.78 mM[3] | Sonication is recommended.[3] |
| Ethanol | 10 mg/mL[2] | 19.78 mM | |
| Ethanol | 5 mg/mL[3] | 9.89 mM[3] | Sonication is recommended.[3] |
| Water | Insoluble[2] | - | |
| In Vivo Formulations | |||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 7.5 mg/mL[1] | 14.84 mM[1] | Prepare by adding each solvent sequentially.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL[1] | 14.84 mM[1] | Prepare by adding each solvent sequentially.[1] |
| 5% DMSO >> 95% Saline | ≥ 4.76 mg/mL[1] | 9.42 mM[1] | Prepare by adding each solvent sequentially.[1] |
Experimental Protocols
Protocol 2.1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for in vitro use.
Materials:
-
This compound (MW: 505.56 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 50.56 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 100 mM solution with 50.56 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator at room temperature. Sonicate for 10-15 minute intervals until the solution is clear and all particulate matter is dissolved.[1][3]
-
Note: Gentle warming (up to 37°C) can be used to aid dissolution, but monitor for any signs of compound degradation.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][4]
Protocol 2.2: Preparation of an In Vivo Formulation
This protocol details the preparation of a this compound formulation suitable for intraperitoneal injection in animal models, based on a common vehicle composition.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure (to prepare 1 mL of a 7.5 mg/mL final solution):
-
Initial Dissolution: In a sterile tube, add 75 µL of a 100 mg/mL this compound stock solution in DMSO. This will constitute 10% of the final volume after the next step.
-
Co-solvent Addition (PEG300): Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogeneous.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex again until the solution is clear and uniform.
-
Aqueous Phase Addition: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.[1]
-
Final Checks: Ensure the final solution is clear and free of any precipitates before administration. This formulation results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Diagrams and Visualizations
Mechanism of Action: Inhibition of Translation Initiation
This compound exerts its biological effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[5][6] By binding to the eIF4A-RNA complex, this compound "clamps" the protein onto polypurine sequences in the 5' untranslated region of specific mRNAs, which stalls the scanning 43S preinitiation complex and inhibits translation.[5]
Caption: this compound inhibits protein synthesis by clamping the eIF4A subunit of the eIF4F complex onto mRNA.
Workflow: Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing a stock solution of this compound in DMSO.
Caption: Standard laboratory workflow for preparing this compound stock solution.
Molecular Targets and Cellular Effects
This compound's activity is not limited to translation inhibition. It also potently inhibits NF-κB activation and the Heat Shock Factor 1 (HSF1) response, contributing to its diverse biological profile.[1][2]
Caption: Relationship between this compound, its molecular targets, and resulting cellular effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rocaglamide | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Rocaglamide D using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rocaglamide (B1679497) D, a member of the flavagline class of natural products isolated from the Aglaia species, has demonstrated potent anticancer activities.[1][2] It exerts its effects by inhibiting protein synthesis and inducing cell cycle arrest and apoptosis.[3][4] A key mechanism of action is the inhibition of prohibitins, which disrupts the CRaf-MEK-ERK signaling pathway.[1][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a suitable tool for evaluating the efficacy of anticancer compounds like Rocaglamide D.[6][7] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Quantitative Data Summary
The cytotoxic effect of Rocaglamide on MDA-MB-231 human breast adenocarcinoma cells was evaluated at various concentrations and time points. The results, as determined by MTT assay, demonstrate a dose- and time-dependent decrease in cell viability.[8]
Table 1: Cytotoxicity of Rocaglamide on MDA-MB-231 Cells
| Concentration (nM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 12.5 | ~50% | ~25% | ≤20% |
| 25 | ~50% | ~25% | ≤20% |
| 50 | ~50% | ~25% | ≤20% |
| 100 | ~50% | ~25% | ≤20% |
| 150 | ~50% | ~25% | ≤20% |
| 200 | ~50% | ~25% | ≤20% |
| 500 | ~50% | ~25% | ≤20% |
Data is approximated from a study by Al-Attas et al. (2025) and shows a significant reduction in cell viability at all tested concentrations and time points.[8]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is adapted from established MTT assay procedures and a study on Rocaglamide's effect on MDA-MB-231 cells.[8][9][10]
1. Materials and Reagents:
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells (or other suitable cell line).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS).[6][10] The solution should be filter-sterilized and stored at -20°C, protected from light.[6][9]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[9][10]
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment: 96-well plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 570-590 nm), orbital shaker.
2. Experimental Procedure:
Day 1: Cell Seeding
-
Culture the selected cells until they reach the exponential growth phase.[6]
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]
-
Include wells with medium only to serve as a blank for background absorbance measurement.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM).[8]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[8]
Day 4/5/6: MTT Assay
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C.[8][11] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
3. Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: MTT assay experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Rocaglamide D and TRAIL Combination Therapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[1][2] Rocaglamide D, a natural product isolated from plants of the Aglaia genus, has emerged as a potent sensitizer (B1316253) of cancer cells to TRAIL-induced apoptosis.[3][4] This combination therapy presents a promising strategy to overcome TRAIL resistance and enhance its anti-tumor activity.
These application notes provide a comprehensive overview of the synergistic effects of this compound and TRAIL in various cancer models. Detailed protocols for key experiments are provided to facilitate the investigation of this combination therapy in a research setting.
Mechanism of Action
The primary mechanism by which this compound sensitizes cancer cells to TRAIL-induced apoptosis is through the downregulation of the cellular FLICE-like inhibitory protein (c-FLIP).[3][5] c-FLIP is a key anti-apoptotic protein that structurally resembles caspase-8 but lacks full enzymatic activity.[3] It competes with pro-caspase-8 for binding to the FADD adaptor protein within the Death-Inducing Signaling Complex (DISC), thereby preventing the activation of the caspase cascade.[3]
This compound inhibits the translation of c-FLIP, leading to a reduction in its protein levels.[6] This allows for the efficient recruitment and activation of pro-caspase-8 at the DISC upon TRAIL stimulation, leading to the initiation of the extrinsic apoptosis pathway and subsequent cancer cell death.[3] In some cancer models, such as Hodgkin's Lymphoma, the synergistic effect of this compound and TRAIL is further enhanced by the simultaneous inhibition of another anti-apoptotic protein, X-linked inhibitor of apoptosis (XIAP).[1][7]
Data Presentation
In Vitro Efficacy of this compound and TRAIL Combination Therapy
The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and TRAIL on apoptosis induction in various cancer cell lines.
Table 1: Apoptosis Induction in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) |
| HepG2 | This compound alone | ~9%[4] |
| TRAIL alone | ~16%[4] | |
| This compound + TRAIL | ~55% [4] | |
| Huh-7 | This compound alone | ~11%[4] |
| TRAIL alone | ~17%[4] | |
| This compound + TRAIL | ~57% [4] |
Table 2: Apoptosis and Necrosis in Gallbladder Cancer (GBC) Cell Lines
| Cell Line | Treatment | Early Apoptosis (%) | Necrosis (%) | Combined Apoptosis & Necrosis (%) |
| GBC-SD | TRAIL alone | 22.28%[8] | - | - |
| CR-31 (Rocaglate) alone | 9.77%[8] | - | - | |
| CR-31 + TRAIL | - | - | 41.48% [8] | |
| SGC-996 | TRAIL alone | 23.1%[8] | - | - |
| CR-31 (Rocaglate) alone | 10.5%[8] | - | - | |
| CR-31 + TRAIL | - | - | 41.5% [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound and TRAIL on cancer cell viability.[3]
Materials:
-
Cancer cell lines of interest (e.g., HepG2, Huh-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TRAIL
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4-12 hours).[4]
-
Following pre-treatment with this compound, add varying concentrations of TRAIL to the wells.
-
Include control wells with untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
-
Incubate the plate for the desired treatment period (e.g., 18-72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol utilizes flow cytometry to quantify apoptosis in cells treated with this compound and TRAIL.[3][4]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Recombinant human TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.[3]
-
Treat the cells with the desired concentration of this compound for a specified pre-treatment time (e.g., 12 hours).[4]
-
Add the desired concentration of TRAIL and incubate for the designated treatment period (e.g., 12-48 hours).[3][4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol outlines the steps for detecting changes in protein expression levels of key signaling molecules.
Materials:
-
Cancer cell lines
-
This compound
-
Recombinant human TRAIL
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-FLIP, anti-caspase-8, anti-cleaved caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or TRAIL as described in the previous protocols.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and TRAIL in a mouse xenograft model.[1][2]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Recombinant human TRAIL (formulated for in vivo use)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TRAIL alone, this compound + TRAIL).
-
Administer the treatments according to a predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[8]
Visualizations
Caption: this compound mediated sensitization to TRAIL-induced apoptosis.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting caspase-8/c-FLIPL heterodimer in complex II promotes DL-mediated cell death [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Cellular FLICE-inhibitory Protein (cFLIP) Isoforms Block CD95- and TRAIL Death Receptor-induced Gene Induction Irrespective of Processing of Caspase-8 or cFLIP in the Death-inducing Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Unraveling the Translational Effects of Rocaglamide A using Toeprinting Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide (B1679497) A (RocA) is a potent natural product that has garnered significant interest in oncology for its antitumor activities.[1] Its mechanism of action involves the inhibition of protein synthesis, a critical process for cancer cell proliferation.[1] Specifically, RocA targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[2][3] Unlike conventional eIF4A inhibitors that block its helicase activity, RocA uniquely clamps eIF4A onto polypurine sequences within the mRNA.[3] This stable RocA-eIF4A-mRNA complex acts as a roadblock, stalling the scanning 43S pre-initiation complex and thereby repressing the translation of specific mRNAs.[3]
The toeprinting assay, also known as a primer extension inhibition assay, is a powerful in vitro technique to precisely map the position of ribosomes or other protein complexes on an mRNA molecule.[4][5] This method relies on the principle that a reverse transcriptase enzyme synthesizing a complementary DNA (cDNA) strand from a primer will be halted when it encounters a stable ribonucleoprotein complex, such as a stalled ribosome.[4] The resulting truncated cDNA fragments, or "toeprints," can be separated by size, revealing the exact location of the blockage. This application note provides a detailed protocol for utilizing the toeprinting assay to investigate the inhibitory effect of Rocaglamide A on translation initiation.
Principle of the Toeprinting Assay
The toeprinting assay involves the following key steps:
-
In vitro reconstitution of the translation initiation complex: A specific mRNA of interest is incubated with components of the translation machinery, such as rabbit reticulocyte lysate (RRL) or purified initiation factors, in the presence or absence of the inhibitor (Rocaglamide A).
-
Primer annealing: A fluorescently or radioactively labeled DNA primer is annealed to the mRNA downstream of the region of interest.
-
Reverse transcription: A reverse transcriptase is added to synthesize a cDNA strand.
-
Stalling of reverse transcriptase: If a stable complex (e.g., a stalled 43S pre-initiation complex due to RocA) is present on the mRNA, the reverse transcriptase will be blocked, generating a truncated cDNA product.
-
Analysis of cDNA products: The cDNA products are separated by size using gel electrophoresis or capillary electrophoresis. The appearance of a specific-sized "toeprint" band in the presence of the inhibitor indicates the position of the stalled complex.
Data Presentation
The quantitative data obtained from a toeprinting assay can be summarized to compare the effects of Rocaglamide A under different conditions.
| Treatment Condition | Target mRNA | Rocaglamide A (µM) | Toeprint Band Intensity (Relative Units) | % Inhibition of Full-Length Product |
| Control (DMSO) | Polypurine-containing mRNA | 0 | 10 | 0 |
| Rocaglamide A | Polypurine-containing mRNA | 0.1 | 45 | 35 |
| Rocaglamide A | Polypurine-containing mRNA | 1 | 85 | 75 |
| Rocaglamide A | Polypurine-containing mRNA | 3 | 95 | 90 |
| Control (DMSO) | Control mRNA (no polypurine) | 0 | 5 | 0 |
| Rocaglamide A | Control mRNA (no polypurine) | 3 | 8 | 3 |
Table 1: Representative quantitative data from a toeprinting assay showing the dose-dependent effect of Rocaglamide A on the formation of a stalled pre-initiation complex on an mRNA containing a polypurine tract. The intensity of the toeprint band increases with higher concentrations of Rocaglamide A, corresponding to a decrease in the full-length cDNA product.
| eIF4A Mutant | Rocaglamide A (µM) | Toeprint Band Intensity (Relative Units) | Fold Change vs. Wild-Type |
| Wild-Type eIF4A | 3 | 92 | 1.0 |
| RocA-resistant eIF4A Mutant | 3 | 15 | 0.16 |
Table 2: Comparison of Rocaglamide A-induced toeprints in the presence of wild-type eIF4A versus a Rocaglamide A-resistant mutant. The significant reduction in toeprint intensity with the mutant eIF4A confirms that the inhibitory effect of Rocaglamide A is target-specific.
Experimental Protocols
Materials
-
Reporter mRNA: In vitro transcribed and capped mRNA with a polypurine-rich 5' UTR (e.g., (AG)n repeats). A control mRNA lacking polypurine sequences should also be used. (Final concentration: 50 nM)
-
Rocaglamide A: Stock solution in DMSO. (Final concentration: 0.1 - 10 µM)
-
Recombinant human eIF4A: (Final concentration: 10 µM)
-
Rabbit Reticulocyte Lysate (RRL): Nuclease-treated.
-
Fluorescently labeled DNA primer: Complementary to a sequence downstream of the 5' UTR of the reporter mRNA (e.g., 5'-6-FAM-ATGCAGAAAAATCACGGC-3'). (Final concentration: 250 nM)
-
Reverse Transcriptase: e.g., ProtoScript II (NEB). (Final concentration: 10 U/µl)
-
dNTPs: (Final concentration: 0.5 mM each)
-
Toeprinting Buffer (1X): 30 mM HEPES (pH 7.3), 100 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT.
-
GMP-PNP: Non-hydrolyzable GTP analog. (Final concentration: 2 mM)
-
RNase Inhibitor:
-
Nuclease-free water:
Experimental Procedure
-
Preparation of the Toeprinting Reaction Mix:
-
In a nuclease-free microcentrifuge tube, prepare the reaction mix by combining the following components on ice:
-
Toeprinting Buffer (to final volume)
-
Reporter mRNA (50 nM)
-
Recombinant eIF4A (10 µM)
-
Rocaglamide A (at desired final concentration) or DMSO (vehicle control)
-
GMP-PNP (2 mM)
-
RNase Inhibitor
-
-
-
Incubation to Form the Stalled Complex:
-
Incubate the reaction mixture at 30°C for 5 minutes to allow the formation of the Rocaglamide A-eIF4A-mRNA complex.
-
-
Primer Annealing:
-
Add the fluorescently labeled DNA primer (250 nM) to the reaction mixture.
-
Incubate at 30°C for 5 minutes.
-
-
Reverse Transcription:
-
Add dNTPs (0.5 mM each) and reverse transcriptase (10 U/µl) to the reaction.
-
Incubate at 30°C for 15 minutes.
-
-
Termination of the Reaction and cDNA Purification:
-
Stop the reaction by adding a stop solution (e.g., formamide-based loading buffer) or by heat inactivation followed by ethanol (B145695) precipitation of the cDNA products.
-
Purify the cDNA products using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation or a commercial kit).
-
-
Analysis of cDNA Products:
-
Resuspend the purified cDNA in a suitable buffer.
-
Analyze the cDNA products by capillary electrophoresis on a DNA sequencer or by denaturing polyacrylamide gel electrophoresis.
-
A sequencing ladder of the corresponding mRNA should be run alongside the samples to precisely map the position of the toeprint.
-
-
Data Quantification and Analysis:
-
The intensity of the full-length cDNA product and the toeprint bands can be quantified using appropriate software (e.g., GeneMapper for capillary electrophoresis data).
-
Calculate the percentage of inhibition by comparing the intensity of the full-length product in the presence and absence of Rocaglamide A.
-
The relative intensity of the toeprint band can be normalized to a loading control or expressed as a percentage of the total cDNA products.
-
Visualizations
Signaling Pathway of Rocaglamide A's Action
Caption: Mechanism of Rocaglamide A-mediated translation inhibition.
Experimental Workflow for Toeprinting Assay
Caption: Step-by-step workflow of the toeprinting assay.
Logical Relationship of Rocaglamide A's Effect
Caption: Logical flow of Rocaglamide A's inhibitory action.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of Rocaglamide D in Human Plasma
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rocaglamide D in human plasma. This compound, a member of the flavagline family of natural products, has demonstrated potent anticancer activity, making its quantification in biological matrices crucial for pharmacokinetic studies in drug development. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in positive ion mode. The assay has been developed to be suitable for high-throughput analysis in a research or clinical setting.
Introduction
This compound, also known as 3'-Hydroxyrocaglamide, is a lignan (B3055560) isolated from plants of the Aglaia genus[1]. Like other rocaglamides, it exhibits significant cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar range[1]. The development of a reliable bioanalytical method is essential to support preclinical and clinical investigations of this compound by enabling the characterization of its pharmacokinetic profile. This document provides a detailed protocol for a liquid chromatography-mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Rocaglamide A (as internal standard, IS), or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound and the IS from plasma.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Rocaglamide A at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is critical for resolving the analyte from endogenous plasma components.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A linear gradient from 20% to 95% mobile phase B over 5 minutes, followed by a wash and re-equilibration step.
Mass Spectrometry
The mass spectrometer was operated in positive ion mode with electrospray ionization. Multiple reaction monitoring (MRM) was used for the quantification of this compound and the IS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 500°C
-
Ion Spray Voltage: 4500 V
-
MRM Transitions: To be determined by direct infusion of this compound and the selected IS. Based on the structure of this compound (C29H31NO7), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 522.2. Fragmentation would need to be optimized to identify a specific product ion.
Method Validation (Proposed)
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 1-1000 ng/mL is proposed.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (CV%) should not exceed 15% (20% for the LLOQ).
-
Recovery and Matrix Effect: Extraction recovery and matrix effects should be evaluated to ensure they are consistent and do not affect the quantification.
-
Stability: The stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative) should be established.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
| LLOQ | 1 | 85 - 115 | < 20 | 80 - 120 | < 20 |
| Low QC | 3 | 90 - 110 | < 15 | 85 - 115 | < 15 |
| Mid QC | 100 | 90 - 110 | < 15 | 85 - 115 | < 15 |
| High QC | 800 | 90 - 110 | < 15 | 85 - 115 | < 15 |
Diagrams
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
This application note presents a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described methodology, incorporating protein precipitation and standard reversed-phase chromatography coupled with tandem mass spectrometry, is anticipated to provide the necessary sensitivity, accuracy, and precision for pharmacokinetic evaluation of this promising anticancer compound. The detailed protocol serves as a robust starting point for researchers and drug development professionals, and should be fully validated prior to its application in regulated bioanalysis.
References
Application Notes and Protocols for Long-Term Rocaglamide D Exposure in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide (B1679497) D, a member of the flavagline class of natural products, has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities. Its primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, including those encoding for proteins involved in cell growth and survival.[1] Long-term exposure of cancer cells to Rocaglamide D can lead to sustained inhibition of protein synthesis, cell cycle arrest, and eventual apoptosis. These application notes provide detailed guidelines and protocols for studying the effects of long-term this compound exposure in a cell culture setting.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of eIF4A. This leads to a cascade of downstream events including:
-
Inhibition of Protein Synthesis: By clamping eIF4A onto polypurine-rich mRNA sequences, this compound stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of key oncogenic proteins.
-
Activation of the ATM/ATR-Chk1/Chk2 Pathway: this compound has been shown to activate the DNA damage response pathways, even in the absence of direct DNA damage. This leads to the phosphorylation and activation of Chk1 and Chk2.[2]
-
Degradation of Cdc25A: Activated Chk1/Chk2 can phosphorylate and trigger the degradation of the cell cycle phosphatase Cdc25A, leading to cell cycle arrest.[2]
-
Induction of Apoptosis: The culmination of these effects, including the downregulation of anti-apoptotic proteins, leads to the induction of programmed cell death.
Data Presentation: Efficacy of this compound
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound in various cancer cell lines, as well as its effects on cell viability and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly defined, but significant viability decrease at 12.5-500 nM | 48 | MTT |
| HepG2 | Hepatocellular Carcinoma | Not explicitly defined, but 100 nM used to sensitize to TRAIL | 24 | MTT |
| Huh-7 | Hepatocellular Carcinoma | Not explicitly defined, but 100 nM used to sensitize to TRAIL | 24 | MTT |
| U266 | Multiple Myeloma | Not explicitly defined, but used to overcome CPT resistance | Not specified | Not specified |
| Molt-4 | Acute T-cell Leukemia | Not explicitly defined, but used to overcome CPT resistance | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (nM) | Exposure Time (h) | Effect on Cell Viability (%) | Apoptosis Induction |
| MDA-MB-231 | 12.5-500 | 24 | ~50% decrease | Mild induction |
| MDA-MB-231 | 12.5-500 | 48 | ~75% decrease | Increased late apoptosis and necrosis |
| MDA-MB-231 | 12.5-500 | 72 | ~80% or more decrease | Not specified |
| HepG2 | 100 (+100 ng/mL TRAIL) | 24 | Synergistic decrease | ~55% apoptotic cells |
| Huh-7 | 100 (+100 ng/mL TRAIL) | 24 | Synergistic decrease | ~57% apoptotic cells |
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Experimental workflow for long-term this compound exposure.
Experimental Protocols
General Cell Culture and Long-Term this compound Exposure
1.1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
1.2. Protocol:
-
Seed cells in the appropriate cell culture plates at a density that allows for logarithmic growth throughout the intended duration of the experiment.
-
Allow cells to adhere and acclimatize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
For long-term exposure (e.g., > 48 hours), it is crucial to replenish the medium containing fresh this compound every 48-72 hours to maintain a consistent drug concentration and provide fresh nutrients.
-
At each desired time point (e.g., 24, 48, 72, 96 hours), harvest the cells for downstream analysis.
1.3. Stability of this compound in Culture Media: The stability of small molecules in cell culture media at 37°C can vary.[3] To ensure the consistency of long-term exposure experiments, it is recommended to assess the stability of this compound under your specific experimental conditions. A general approach involves incubating this compound in cell-free culture media at 37°C for the duration of the experiment and measuring its concentration at different time points using methods like HPLC-MS.[3] If significant degradation is observed, more frequent media changes are warranted.
Long-Term Cytotoxicity/Cell Viability Assay (MTT Assay)
2.1. Materials:
-
Cells treated with this compound as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2.2. Protocol:
-
At the end of each time point, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Key Signaling Pathways
3.1. Materials:
-
Cells treated with this compound as described in Protocol 1 in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site (if applicable) | Expected Change with this compound |
| eIF4A | Total | No change expected |
| p-ATM | Ser1981 | Increase |
| p-ATR | Ser428 | Increase |
| p-Chk1 | Ser345 | Increase |
| p-Chk2 | Thr68 | Increase |
| Cdc25A | Total | Decrease |
| Cleaved PARP | Increase | |
| β-actin or GAPDH | Loading control |
3.2. Protocol:
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
4.1. Materials:
-
Cells treated with this compound as described in Protocol 1
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
4.2. Protocol:
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Expected Outcome: this compound has been reported to induce a G1/S phase arrest.[2] Therefore, an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases are expected.
Apoptosis Assay by Annexin V/PI Staining
5.1. Materials:
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
5.2. Protocol:
-
Harvest both adherent and floating cells and wash them with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Expected Outcome: Treatment with this compound is expected to increase the percentage of Annexin V-positive cells. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population indicates late apoptosis or necrosis. Studies have shown that this compound can induce a significant increase in the total apoptotic cell population.[1][4]
References
- 1. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rocaglamide D Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rocaglamide (B1679497) D concentration in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Rocaglamide D and what is its primary mechanism of action?
A1: this compound, a member of the flavagline class of natural products, is a potent anticancer agent.[1][2] Its primary mechanism of action is the inhibition of protein synthesis.[1][3] It targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase, by clamping it onto polypurine sequences in messenger RNA (mRNA).[4][5] This action blocks the scanning of the 43S pre-initiation complex, leading to a repression of translation of specific mRNAs, particularly those with highly structured 5' untranslated regions (UTRs).[5]
Q2: Which signaling pathways are affected by this compound?
A2: this compound affects several key signaling pathways involved in cancer cell proliferation and survival. These include:
-
Ras-MEK-ERK pathway: this compound can inhibit this pathway by targeting prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are necessary for cRaf activation.[3][6][7]
-
ATM/ATR-Chk1/Chk2 checkpoint pathway: It promotes the degradation of the oncogene Cdc25A by activating this DNA damage response pathway.[3][6]
-
NF-κB signaling: this compound is a potent inhibitor of NF-κB activation in T-cells.[8]
-
Apoptosis pathways: It can induce apoptosis by activating pro-apoptotic proteins like p38 and JNK, and by inhibiting the anti-apoptotic protein Mcl-1.[3][6]
Q3: What is a typical starting concentration range for this compound in a new cell line?
A3: For a new cell line with unknown sensitivity to this compound, it is advisable to start with a broad concentration range to determine the approximate potency. A logarithmic or semi-logarithmic dilution series is recommended. A suggested starting range could span from low nanomolar (nM) to micromolar (µM) concentrations, for instance, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. This initial range-finding experiment will help to identify a more focused range for subsequent, precise experiments like IC50 determination.
Q4: How long should the exposure time be for this compound treatment?
A4: The optimal exposure time can vary significantly depending on the cell line's doubling time and the experimental endpoint. For cell viability and apoptosis assays, initial exposure times of 24, 48, and 72 hours are commonly used.[9] Some studies have shown that the cytotoxic effects of this compound are time-dependent, with longer exposure times leading to decreased cell viability.[9] It is crucial to maintain a consistent incubation time across all experiments for reproducibility.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inaccurate pipetting, uneven cell seeding, or "edge effects" in the microplate.
-
Solution:
-
Ensure pipettes are calibrated and use proper pipetting techniques, especially during serial dilutions.
-
Create a homogenous single-cell suspension before plating to ensure an equal number of cells in each well.
-
To minimize evaporation from the outer wells of a microplate, which can alter media concentration, consider not using the outermost wells for experimental data or filling them with sterile phosphate-buffered saline (PBS).[10]
-
Issue 2: No significant decrease in cell viability is observed.
-
Possible Cause: The concentrations tested may be too low for the specific cell line, the drug may not be fully dissolved, or the exposure time may be too short.
-
Solution:
-
Concentration Range: Extend the concentration range to higher values.
-
Drug Solubility: Verify the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or sonication to aid dissolution. For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[11]
-
Exposure Time: Increase the incubation period to allow sufficient time for the drug to induce a measurable effect.
-
Issue 3: Observed morphological changes in cells, but viability assays show minimal effect.
-
Possible Cause: this compound can induce changes in cell morphology, such as a reduction in cell density and alterations in shape, suggesting early cytotoxic effects even before significant cell death is detectable by certain viability assays.[9] Some assays, like the MTT assay, measure metabolic activity, which might not immediately reflect morphological changes or the onset of apoptosis.
-
Solution:
-
Complement viability assays with direct microscopic observation to document morphological changes.
-
Consider using alternative or multiple assays to assess cell health, such as apoptosis assays (e.g., Annexin V staining) which can detect earlier stages of cell death.[9]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | ~9% apoptosis at 100 nM | [12] |
| Huh-7 | Hepatocellular Carcinoma | ~11% apoptosis at 100 nM | [12] |
| Various HCC cell lines | Hepatocellular Carcinoma | 12.5–86 nM | [2] |
| ACHN | Renal Carcinoma | Potent TRAIL sensitization | [13] |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | Sub-G1 fraction prominent at two-IC50 dose | [11] |
Note: IC50 values can vary depending on the assay method, exposure time, and specific laboratory conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well for MDA-MB-231 cells) and allow them to attach overnight.[9]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM).[9] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform this in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a standardized exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen exposure time. Include an untreated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes and wash the cell pellet with cold PBS.[9]
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for IC50 determination.
References
- 1. Rocaglamide - Wikipedia [en.wikipedia.org]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Rocaglamide D in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Rocaglamide D in cell culture, with a focus on its stability.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media over the course of a typical experiment (24-72 hours)?
A1: Currently, there is no specific published data on the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by factors such as pH, temperature, and interactions with media components.[1] Rocaglamide derivatives are generally lipophilic in nature.[2] Some rocaglamides have been shown to be stable in boiling water, which may suggest a degree of chemical robustness.[2] However, it is crucial to experimentally determine the stability of this compound under your specific cell culture conditions (e.g., in DMEM, RPMI-1640) at 37°C. We recommend performing a stability study using HPLC or LC-MS analysis.
Q2: My cells are showing variable responses to this compound. Could this be a stability issue?
A2: Yes, inconsistent results can be an indicator of compound degradation.[3] If this compound degrades over the course of your experiment, the effective concentration exposed to the cells will decrease, leading to variability in the observed biological effects.[1] It is advisable to conduct a stability assessment to ensure that the compound concentration remains consistent throughout your experiment.
Q3: What is the best way to prepare this compound for cell culture experiments to ensure its stability?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[4][5] This stock solution should be stored at -80°C.[4] When preparing your working concentrations, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to your cells.[3] Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Are there any known degradation products of this compound that could be interfering with my experiments?
A4: There is no specific information available in the public domain regarding the degradation products of this compound in cell culture media. An LC-MS-based stability study would be the most effective method to identify any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation in the cell culture medium at 37°C. | Perform a time-course stability study using HPLC or LC-MS to quantify the amount of this compound remaining at different time points (e.g., 0, 24, 48, 72 hours).[3] If significant degradation is observed, consider replenishing the compound with fresh media at regular intervals. |
| Precipitate formation in culture wells | The concentration of this compound exceeds its solubility in the cell culture medium. | Determine the solubility of this compound in your specific medium.[3] Prepare intermediate dilutions of the stock solution in pre-warmed medium before the final dilution in the culture plate to avoid "solvent shock".[3] |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions. Degradation of the stock solution. | Prepare fresh dilutions from the stock solution for each experiment.[6] Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all experiments and is below 0.5%.[3] |
| Unexpected cellular toxicity | Contamination of the cell culture or the compound stock solution. Off-target effects of the compound. | Regularly check cell cultures for signs of contamination.[7][8] Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter.[6] Include appropriate vehicle controls in all experiments. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, this will be your T=0 sample.
-
Incubation: Aliquot the remaining spiked medium into sterile microcentrifuge tubes for each time point (e.g., 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.[3]
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: To each sample (including the T=0 sample), add 3 volumes of cold acetonitrile to precipitate proteins.[1]
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials. Analyze the samples using a validated HPLC method to quantify the peak area corresponding to this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C (Note: This table is a template. The user must generate the data experimentally.)
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | User-generated data |
| 4 | User-generated data |
| 8 | User-generated data |
| 24 | User-generated data |
| 48 | User-generated data |
| 72 | User-generated data |
Visualizations
Rocaglamides, including Rocaglamide A, are known to inhibit protein synthesis and affect key signaling pathways involved in cancer cell proliferation and survival.[9] The following diagrams illustrate these mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Rocaglamide Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Rocaglamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Rocaglamide?
Rocaglamide is poorly soluble in water. Its reported aqueous solubility is approximately 0.0176 mg/mL[1]. For most experimental purposes, direct dissolution in aqueous buffers is not feasible.
Q2: What are the recommended solvents for dissolving Rocaglamide?
Rocaglamide is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for preparing stock solutions. It is practically insoluble in water[2].
Q3: How can I prepare a stock solution of Rocaglamide?
To prepare a stock solution, dissolve Rocaglamide in 100% DMSO. A concentration of 100 mg/mL (197.8 mM) is achievable in fresh, anhydrous DMSO[2]. For cell culture experiments, this stock solution can then be serially diluted in the culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue due to the poor aqueous solubility of Rocaglamide. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Rocaglamide in your aqueous solution.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous solution, use a mixture of a water-miscible organic solvent and your aqueous buffer.
-
Incorporate surfactants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions[3][4].
-
Consider complexation agents: Cyclodextrins can encapsulate the hydrophobic Rocaglamide molecule, increasing its apparent solubility in water[5][6].
Troubleshooting Guide
Issue: Precipitate Formation During Formulation for In Vivo Studies
For researchers preparing Rocaglamide formulations for animal studies, precipitation can be a significant hurdle. A multi-component solvent system is often necessary to achieve a stable solution.
Recommended Solution: A commonly used vehicle for in vivo administration of Rocaglamide involves a mixture of co-solvents and surfactants. One such formulation consists of DMSO, PEG300, Tween-80, and saline[7].
Quantitative Solubility Data for Rocaglamide
| Solvent/System | Solubility | Reference |
| Water | 0.0176 mg/mL | [1] |
| DMSO | 100 mg/mL (197.8 mM) | [2] |
| Ethanol | 10 mg/mL | [2] |
| 5% DMSO in Saline | ≥ 4.76 mg/mL (9.42 mM) | [7] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% saline | ≥ 7.5 mg/mL (14.84 mM) | [7] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL (14.84 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of Rocaglamide Formulation using a Co-Solvent System for In Vivo Studies
This protocol describes the preparation of a Rocaglamide solution suitable for intraperitoneal injection in animal models.
Materials:
-
Rocaglamide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of Rocaglamide powder in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the Rocaglamide. The volume of DMSO should be 10% of the final desired volume. Vortex until the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and saline (45% of final volume).
-
Slowly add the Rocaglamide-DMSO solution from step 2 to the vehicle from step 3 while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
Protocol 2: Enhancing Aqueous Solubility of Rocaglamide using Cyclodextrin Complexation
This protocol outlines a method to increase the apparent aqueous solubility of Rocaglamide through complexation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Materials:
-
Rocaglamide powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Stir until the SBE-β-CD is fully dissolved.
-
In a separate tube, dissolve the desired amount of Rocaglamide in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Slowly add the Rocaglamide-DMSO solution to the 20% SBE-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for at least one hour to allow for the formation of the inclusion complex.
-
The resulting solution should be a clear, aqueous formulation of Rocaglamide.
Visualizations
Caption: Workflow for selecting a Rocaglamide solubilization strategy.
Caption: Rocaglamide's mechanism of action via eIF4A inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Identifying and minimizing off-target effects of Rocaglamide D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocaglamide (B1679497) D. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments with Rocaglamide D.
Q1: My experimental results are inconsistent. Could off-target effects of this compound be the cause?
A1: Inconsistent results can indeed be a consequence of off-target effects. This compound primarily targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation.[1] However, like many small molecule inhibitors, it can interact with other cellular components, leading to unintended biological consequences. One identified secondary target is the DEAD-box helicase DDX3X.[2] Additionally, some eIF4A inhibitors have been shown to induce an integrated stress response, which could contribute to variability in experimental outcomes.[3][4]
To troubleshoot, we recommend the following:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, eIF4A, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.
-
Dose-Response Analysis: Perform a careful dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect. Higher concentrations are more likely to produce off-target effects.
-
Use of Controls: Employ both positive and negative controls in your experiments. A structurally related but inactive analog of this compound, if available, can be an excellent negative control.
-
Rescue Experiments: Conduct "rescue" experiments by overexpressing the intended target (eIF4A) to see if this reverses the observed phenotype. If the phenotype persists, it is more likely due to an off-target effect.[5]
Q2: I am observing unexpected changes in cell morphology and migration. Is this a known effect of this compound?
A2: Yes, this is a documented effect. Studies have shown that Rocaglamide A, a closely related compound, can inhibit cancer cell migration and induce changes in the F-actin cytoskeleton, leading to alterations in cell morphology.[6] This effect may be independent of its primary role as a protein synthesis inhibitor and could be linked to the inhibition of Rho GTPase activity.[6] Therefore, if your research focuses on cellular processes other than protein translation, it is crucial to consider this potential off-target activity.
Q3: How can I proactively identify potential off-target effects of this compound in my specific cell line or model system?
A3: A multi-pronged approach is recommended for the proactive identification of off-target effects:
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites for this compound. These methods use the chemical structure of the compound to screen against databases of known protein structures.[7][8]
-
Proteome-wide Profiling: Techniques like Thermal Proteome Profiling (TPP) or Chemical Proteomics can provide an unbiased, global view of protein engagement by this compound within the cell.
-
Genome-wide Unbiased Identification: For assessing effects on a genomic level, methods like GUIDE-seq can be adapted to identify off-target effects of small molecules that may indirectly affect the genome.[5][9][10]
Q4: Are there strategies to minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Consider the following strategies:
-
Optimize Concentration: Use the lowest concentration of this compound that produces the desired on-target effect.
-
Use a More Specific Analog: If available, consider using a more specific derivative of Rocaglamide. For example, some studies have compared the activity and toxicity of Rocaglamide with its analogs like didesmethylrocaglamide (B3182005) (DDR).[11]
-
Control for Confounding Variables: Be mindful of the experimental conditions. Factors like cell density, passage number, and serum concentration can influence cellular responses to drug treatment.
-
Validate with a Secondary Method: Confirm your key findings using an alternative method that does not rely on this compound. For example, if you are studying the role of eIF4A, you could use siRNA or shRNA to knockdown its expression and compare the results with those from this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its analogs.
Table 1: Growth-Inhibitory Activity of Rocaglamide and Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Rocaglamide (Roc) | STS26T (MPNST) | 1.5 |
| ST8814 (MPNST) | 2.1 | |
| Nf2-/- schwannoma | 1.8 | |
| NF2-/- meningioma | 2.5 | |
| Didesmethylrocaglamide (DDR) | STS26T (MPNST) | 0.8 |
| ST8814 (MPNST) | 1.2 | |
| Nf2-/- schwannoma | 1.1 | |
| NF2-/- meningioma | 1.5 | |
| Silvestrol | STS26T (MPNST) | 1.2 |
| ST8814 (MPNST) | 1.7 | |
| Nf2-/- schwannoma | 1.4 | |
| NF2-/- meningioma | 1.9 |
Data adapted from a study on sarcoma cells.[11] MPNST: Malignant Peripheral Nerve Sheath Tumor.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with its target protein, eIF4A, within intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-eIF4A antibody
Procedure:
-
Cell Treatment: Treat your cells with this compound at the desired concentration and with DMSO as a vehicle control for the specified duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and perform a Western blot using an anti-eIF4A antibody.
-
Quantification: Quantify the band intensities to determine the amount of soluble eIF4A at each temperature. A shift in the melting curve of eIF4A in the presence of this compound compared to the control indicates target engagement.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 10. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 11. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rocaglamide D in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocaglamide (B1679497) D, a potent inhibitor of the translation initiation factor eIF4A. This guide focuses on overcoming and understanding resistance mechanisms observed in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rocaglamide D?
This compound is a member of the rocaglate class of natural products that exhibit anti-cancer activity. Its primary mechanism of action is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][2] By binding to eIF4A, this compound "clamps" it onto specific polypurine RNA sequences, preventing the unwinding of complex 5' untranslated regions (UTRs) of certain mRNAs. This leads to the selective inhibition of the translation of oncoproteins that are highly dependent on eIF4A activity, such as MYC and BCL2.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to reduced sensitivity or resistance to this compound in cancer cells. The most commonly reported are:
-
Activation of the NRF2 pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) can be activated through mutations in its negative regulators, such as KEAP1, CUL3, and CAND1.[3][4] Activated NRF2 broadly increases protein synthesis, which can counteract the inhibitory effects of this compound, particularly on eIF4A-dependent transcripts.[3]
-
Mutations in the eIF4A1 gene: Specific point mutations in the EIF4A1 gene can alter the binding site of this compound, thereby reducing its inhibitory effect.[5][6][7] A common resistance-conferring mutation is the substitution of phenylalanine at position 163 to leucine (B10760876) (F163L).[7]
-
Overexpression of multidrug resistance (MDR) transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein or ABCB1), can lead to the active efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[3][8]
Q3: How can I determine which resistance mechanism is present in my cell line?
To identify the specific resistance mechanism in your cell line, a combination of experimental approaches is recommended:
-
NRF2 pathway activation: Perform Western blot analysis to assess the protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1). Increased levels of these proteins in your resistant cell line compared to a sensitive control would suggest NRF2 pathway activation.
-
eIF4A1 mutations: Sequence the EIF4A1 gene in your resistant cell line to identify any potential mutations, paying close attention to the region around the this compound binding site.
-
MDR1 overexpression: Use Western blot or flow cytometry to measure the expression levels of MDR1 protein on the cell surface. An increase in MDR1 expression in the resistant line is indicative of this mechanism. You can also perform a functional assay, such as a rhodamine 123 efflux assay, to assess the activity of MDR1.
Troubleshooting Guides
Problem: Decreased this compound efficacy in my cell line.
Possible Cause 1: NRF2 Pathway Activation
-
Troubleshooting Steps:
-
Confirm NRF2 Activation: Perform a Western blot to check for increased levels of NRF2 and its target genes (e.g., NQO1, HO-1) in the resistant cells compared to sensitive parental cells.
-
Investigate Upstream Regulators: Sequence the genes for KEAP1, CUL3, and CAND1 to check for inactivating mutations that would lead to NRF2 stabilization.
-
Consider Combination Therapy: Explore the use of NRF2 inhibitors in combination with this compound to potentially resensitize the cells.
-
Possible Cause 2: eIF4A1 Mutation
-
Troubleshooting Steps:
-
Sequence eIF4A1: Perform Sanger sequencing of the EIF4A1 gene, focusing on the coding region, to identify potential mutations.
-
Compare to Wild-Type: Align the sequence from your resistant cells with the wild-type EIF4A1 sequence to pinpoint any amino acid changes.
-
Functional Validation: If a mutation is found, you can perform site-directed mutagenesis to introduce the same mutation into a wild-type eIF4A1 expression vector and test its sensitivity to this compound in a rescue experiment.
-
Possible Cause 3: MDR1 Overexpression
-
Troubleshooting Steps:
-
Assess MDR1 Expression: Use Western blotting or flow cytometry with an anti-MDR1 antibody to compare its expression levels between your resistant and sensitive cell lines.
-
Perform an Efflux Assay: Use a fluorescent substrate of MDR1, such as rhodamine 123, to functionally assess its activity. Reduced intracellular accumulation of the dye in resistant cells indicates increased efflux.
-
Use an MDR1 Inhibitor: Treat your resistant cells with a known MDR1 inhibitor (e.g., verapamil, tariquidar) in combination with this compound. Restoration of sensitivity would confirm the role of MDR1-mediated efflux.
-
Data Presentation
Table 1: Comparative IC50 Values of Rocaglates in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Resistance Mechanism | Rocaglamide Derivative | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| FL5-12 | NRF2 Activation (Keap1 knockout) | Silvestrol | ~5 nM | > 20 nM | >4 | [3] |
| 697 (Leukemia) | MDR1 Overexpression | Rocaglamide | 8 nM | 15 nM | ~1.9 | |
| 697 (Leukemia) | MDR1 Overexpression | Didesmethylrocaglamide | 3 nM | 4 nM | ~1.3 | |
| HEK293 | eIF4A1 (F163L) Mutation | Rocaglamide A | - | Desensitized | - | [7] |
Note: Specific IC50 values for this compound were not always available in the searched literature; therefore, data for closely related rocaglates like Silvestrol and Rocaglamide A are included for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay procedure and can be optimized for your specific cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Protocol for NRF2, eIF4A, and MDR1
This is a general protocol; antibody concentrations and incubation times may need to be optimized.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended antibodies and starting dilutions:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. eIF4A (C32B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. eIF4A1 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting Inconsistent Results in Rocaglamide D Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with Rocaglamide (B1679497) D (also referred to as Rocaglamide A or Roc-A). By addressing specific problems in a question-and-answer format, this guide aims to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable IC50 values for Rocaglamide D in my cell viability assays?
Inconsistent IC50 values can arise from several factors related to both the compound and the experimental setup.
-
Compound Stability and Handling: this compound is typically dissolved in DMSO for in vitro studies. Ensure that the DMSO stock solution is fresh and has been stored correctly at -20°C or -80°C to prevent degradation.[1][2] Repeated freeze-thaw cycles of the stock solution should be avoided.[2] When preparing working concentrations, ensure thorough mixing.
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in the expression levels of its primary target, the eukaryotic translation initiation factor 4A (eIF4A), or other related proteins like DDX3.[3] Additionally, mutations in eIF4A can confer resistance to rocaglates.[4][5][6] It is crucial to characterize the baseline expression of these factors in your cell line.
-
Assay Duration and Density: The cytotoxic effects of this compound are time and dose-dependent.[1] Inconsistent incubation times will lead to variable results. For example, in MDA-MB-231 cells, viability significantly decreases with longer exposure times (from 24 to 72 hours).[1] Cell seeding density can also impact results; ensure consistent cell numbers are plated for each experiment.
-
Choice of Viability Assay: While MTT is a common assay, its reliance on metabolic activity can sometimes be a confounding factor.[1][7] Consider orthogonal methods like ATP-based assays (e.g., CellTiter-Glo) or dye exclusion assays to confirm your findings.[7][8][9][10]
2. My Western blot results for downstream targets of this compound are not showing the expected changes. What could be wrong?
This compound inhibits protein synthesis, leading to the downregulation of short-lived proteins.[11][12] If you are not observing expected changes, consider the following:
-
Protein Half-life: The effect of this compound is most pronounced on proteins with a high turnover rate, such as c-Myc, Mcl-1, and Cdc25A.[11][12][13] Proteins with longer half-lives will take longer to show a decrease in expression levels. Ensure your treatment duration is sufficient to observe changes in your protein of interest.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies. Run appropriate controls, such as positive and negative cell lysates, to ensure the antibody is performing as expected.
-
Loading Controls: Use reliable loading controls. Note that since this compound is a global translation inhibitor, housekeeping proteins with relatively short half-lives might also be affected, albeit to a lesser extent. It may be necessary to test multiple loading controls to find one that is stable under your experimental conditions.
-
Upstream Pathway Activation: this compound's primary mechanism is the inhibition of eIF4A-mediated translation.[4][14] However, it also affects signaling pathways like Raf-MEK-ERK and NF-κB.[2][11][15] Ensure that the pathway you are investigating is active in your cell line and experimental conditions.
3. I am not observing the expected anti-tumor effects of this compound in my in vivo experiments. Why might this be?
Translating in vitro findings to in vivo models can be challenging. Here are some potential reasons for discrepancies:
-
Pharmacokinetics and Bioavailability: While this compound has shown oral bioavailability, its formulation and route of administration can significantly impact its efficacy.[16] For in vivo studies, it has been formulated in 30% hydroxypropyl-β-cyclodextrin (HPβCD) for intraperitoneal (IP) or oral administration.[16] Ensure you are using an appropriate vehicle and delivery method.
-
Dosage and Treatment Schedule: The dosage and frequency of administration are critical. In a patient-derived pancreatic cancer xenograft model, this compound was administered intraperitoneally at 1.5 mg/kg.[17] In other sarcoma models, a maximum tolerated dose of 4 mg/kg via IP was used.[16] It may be necessary to perform a dose-finding study to determine the optimal regimen for your specific model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors such as drug penetration into the tumor tissue and interactions with other cell types can influence the compound's efficacy.
-
MDR1 Expression: Some rocaglamides are sensitive to multidrug resistance protein 1 (MDR1) expression. However, this compound has been shown to be less sensitive to MDR1 inhibition.[16]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Sarcoma Cell Lines | Malignant Peripheral Nerve Sheath Tumor, Ewing Sarcoma, Osteosarcoma, Rhabdomyosarcoma | Comparable to Silvestrol | Not Specified | [16] |
| Pancreatic Cancer Cell Lines | Pancreatic | Not Specified | Not Specified | [17] |
| MCF7 | Breast Cancer | ~50 (for heat shock reporter) | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | Dose-dependent decrease in viability | 24, 48, 72 hours | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| SCID Mice | Hepatocellular Carcinoma | 2.5 mg/kg, IP | Inhibition of tumor growth | [2] |
| Orthotopic MPNST CDX Mouse Model | Malignant Peripheral Nerve Sheath Tumor | 4 mg/kg, IP or Oral | Potent anti-tumor effects | [16] |
| Patient-Derived Pancreatic Cancer Xenograft Mouse Model | Pancreatic Cancer | 1.5 mg/kg, IP | Reduced tumor size | [17] |
| Mouse Xenograft Model | Multiple Myeloma (U266 cells) | Not Specified | Overcame TRAIL-resistance and increased anti-tumor efficacy | [18] |
| Mouse Xenograft Model | Acute T-cell Leukemia (Molt-4 cells) | Not Specified | Overcame TRAIL-resistance and increased anti-tumor efficacy | [18] |
Experimental Protocols
MTT Cell Viability Assay Protocol (Adapted from[1])
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 at 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound at various concentrations (e.g., 12.5, 25, 50, 100, 150, 200, 500 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 5 mg/mL MTT reagent to each well and incubate for 2 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on a rotor at 50 rpm in the dark. Read the absorbance at 570 nm using a microplate reader.
Western Blot for Downstream Targets
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-Mcl-1, anti-p-eIF4E) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a suitable loading control.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rocaglamide - Wikipedia [en.wikipedia.org]
- 15. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rocaglamide breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum protein binding on Rocaglamide D activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Rocaglamide D (also commonly known as Rocaglamide or Rocaglamide A) in vitro. The focus is on understanding and mitigating the potential impact of serum protein binding on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, more commonly referred to as Rocaglamide or Rocaglamide A (Roc-A), is a natural product belonging to the flavagline class of compounds.[1][2] Its principal mechanism of action is the inhibition of protein synthesis.[2] Rocaglamide binds to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3][4] This binding clamps eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs, which blocks the scanning of the pre-initiation complex and ultimately inhibits the translation of oncoproteins such as c-Myc and Mcl-1.[4]
Q2: Is there quantitative data available on the serum protein binding of this compound?
Q3: How can serum protein binding affect the in vitro activity of this compound?
Serum proteins, particularly albumin, can bind to small molecules like Rocaglamide. According to the "free drug hypothesis," only the unbound fraction of a drug is available to engage its target and exert a biological effect. If this compound binds to serum proteins, its effective concentration in the cell culture medium will be reduced. This can lead to an apparent decrease in potency, observed as a higher IC50 value, in assays conducted in the presence of serum (e.g., Fetal Bovine Serum, FBS) compared to serum-free conditions. The precise growth conditions, including the percentage of FBS in the medium, can be a significant factor if the compound binds to serum proteins.[5]
Q4: My IC50 value for this compound is different from what is reported in the literature. Could serum protein binding be the cause?
Yes, discrepancies in IC50 values are common and can be attributed to several factors.[5] One significant variable is the composition of the cell culture medium, specifically the concentration of FBS. If your assay uses a different serum concentration than the one cited in a publication, and this compound binds to serum proteins, you can expect to see a shift in the IC50 value. Other factors include cell line differences, cell density, and variations in protocol.
Troubleshooting Guide
Issue: Higher than expected IC50 value for this compound in our cell-based assay.
-
Potential Cause: Sequestration of this compound by serum proteins in the culture medium, reducing the free concentration available to the cells.
-
Troubleshooting Steps:
-
Review Assay Conditions: Check the percentage of FBS used in your experiment and compare it to the conditions described in relevant literature.
-
Perform a Serum Concentration Gradient Experiment: To directly test the impact of serum, measure the IC50 of this compound in parallel assays using different concentrations of FBS (e.g., 10%, 5%, 1%, and serum-free). A positive correlation between FBS concentration and the IC50 value would strongly suggest serum protein binding.
-
Determine the Fraction Unbound (f_u): For definitive data, perform an equilibrium dialysis or ultrafiltration experiment to quantify the extent of this compound binding to plasma proteins. (See Experimental Protocols section for methodology).
-
Issue: Inconsistent results or poor reproducibility in our in vitro experiments.
-
Potential Cause: Variability in serum lots. Different batches of FBS can have varying protein concentrations, which can lead to inconsistent levels of this compound binding and, consequently, variable activity.
-
Troubleshooting Steps:
-
Standardize Serum Lots: If possible, purchase a single large lot of FBS for an entire series of experiments to minimize this source of variability.
-
Qualify New Serum Lots: When switching to a new lot of FBS, it is advisable to re-evaluate the IC50 of your positive control compound (and this compound if it is central to your work) to ensure consistency with previous results.
-
Consider Serum-Free Media: If your cell line can be adapted, conducting experiments in a defined, serum-free medium can eliminate this variability altogether, though this may alter cellular physiology.
-
Data Presentation
When determining the impact of serum on this compound's activity, data should be presented clearly. Below is an example table for comparing IC50 values obtained under different serum conditions.
| Cell Line | Serum Concentration (% FBS) | This compound IC50 (nM) | Fold-Shift in IC50 (vs. 0% FBS) |
| MDA-MB-231 | 0% | [Example value: 9.5] | 1.0 |
| MDA-MB-231 | 1% | [Example value: 18.2] | 1.9 |
| MDA-MB-231 | 5% | [Example value: 45.1] | 4.7 |
| MDA-MB-231 | 10% | [Example value: 88.9] | 9.4 |
| PC-3 | 10% | [Example value: 110.7] | - |
Note: The values presented are hypothetical examples for illustrative purposes.
Experimental Protocols
1. Protocol: Determination of this compound Activity (IC50) using MTT Assay
This protocol outlines a method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with the desired FBS concentration). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression (variable slope) model to calculate the IC50 value.
-
2. Protocol: Measurement of Serum Protein Binding using Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring the binding of a drug to plasma proteins.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)
-
Human plasma (or a solution of HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Preparation: Prepare a solution of this compound in plasma (the "plasma chamber") and a corresponding drug-free PBS solution (the "buffer chamber").
-
Assembly: Add the plasma containing this compound to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Equilibration: Incubate the assembled unit at 37°C on a shaking platform for a predetermined time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of this compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration [C_free]. The concentration in the plasma chamber represents the total concentration (bound + unbound) [C_total].
-
Calculation:
-
Fraction unbound (f_u) = [C_free] / [C_total]
-
Percentage bound = (1 - f_u) * 100
-
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and the experimental workflow for assessing serum protein binding impact.
References
- 1. Rocaglamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rocaglamide D and MDR1 Transporter Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between Rocaglamide (B1679497) D and the Multidrug Resistance Protein 1 (MDR1) transporter, also known as P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: Is Rocaglamide D a substrate of the MDR1 transporter?
A1: Current research indicates that unlike some related compounds such as silvestrol, this compound and its derivative didesmethylrocaglamide (B3182005) (DDR) are not sensitive to MDR1 inhibition.[1][2] This suggests that they are not significant substrates for MDR1-mediated efflux, which is a favorable property for a potential anti-cancer drug as it may overcome multidrug resistance in tumors that overexpress this transporter.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound, a member of the rocaglamide family, primarily functions as a potent inhibitor of protein translation.[3][4] It targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase, by clamping it onto polypurine sequences within messenger RNAs (mRNAs).[4][5] This action inhibits the synthesis of proteins crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[2][3][6]
Q3: Why is it important to determine if a compound is an MDR1 substrate?
A3: MDR1 is an efflux pump that can actively transport a wide range of structurally diverse compounds out of cells.[7][8] In cancer cells, overexpression of MDR1 is a common mechanism of multidrug resistance, leading to the failure of chemotherapy.[9] For drugs targeting the central nervous system, MDR1 at the blood-brain barrier restricts their entry.[10] Therefore, determining if a compound is an MDR1 substrate is critical for predicting its efficacy, bioavailability, and potential for drug-drug interactions.[11]
Q4: What cell lines are appropriate for studying this compound and MDR1 interactions?
A4: To study the interaction with MDR1, it is common to use a pair of cell lines: a parental cell line with low or no MDR1 expression (e.g., MDCK-WT, LLC-PK1, or specific cancer cell lines like 697) and a corresponding cell line that is transfected to overexpress human MDR1 (e.g., MDCK-MDR1, LLC-GA5-COL150, or the silvestrol-resistant 697-R).[1][12][13] This allows for a direct comparison of the compound's effect in the presence and absence of high levels of the transporter.
Troubleshooting Guide
Q1: My cytotoxicity assay (e.g., MTT, CellTiter-Glo) shows a significant difference in IC50 values for this compound between my parental and MDR1-overexpressing cell lines, suggesting it is an MDR1 substrate. What could be the reason?
A1: While this compound is reported to be insensitive to MDR1, discrepancies can arise. Here are some potential causes and troubleshooting steps:
-
Cell Line Integrity:
-
Confirm MDR1 Expression and Function: Periodically verify the expression and efflux activity of MDR1 in your overexpressing cell line using a known fluorescent substrate like Rhodamine 123 or Calcein-AM and a known inhibitor like Verapamil.[10][14] The efflux activity should be significantly higher than in the parental cell line and should be reversible by the inhibitor.
-
Endogenous Transporters: Be aware that parental cell lines may have varying levels of endogenous transporters, which can sometimes be altered in transfected cells.[12] Consider using cell lines with low endogenous transporter expression or knockout models if available.[15]
-
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could be MDR1 substrates, leading to misleading results.
-
Experimental Conditions:
-
Incubation Time: Very long incubation times might allow for secondary effects or metabolic changes to the compound that could influence its interaction with transporters.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run a cell-free control to check for direct interaction between this compound and your assay reagents.
-
Q2: I am performing a bidirectional transport assay using MDCK-MDR1 cells, and the efflux ratio (Papp B-A / Papp A-B) for this compound is close to or slightly above 2, suggesting weak efflux. How do I interpret this?
A2: An efflux ratio around 2 is generally considered a borderline result.
-
Statistical Significance: Ensure the difference between the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) permeability is statistically significant over multiple experiments.
-
Include Controls: Always run positive and negative controls in parallel. A strong MDR1 substrate (e.g., Quinidine, Digoxin) should yield a high efflux ratio (>5-10), while a non-substrate (e.g., Propranolol) should have a ratio near 1.[13]
-
Inhibitor Co-incubation: Perform the transport assay in the presence of a potent MDR1 inhibitor (e.g., Verapamil, GG918).[16][17] If the efflux ratio decreases to ~1, it confirms MDR1-mediated transport. If the ratio remains unchanged, the observed polarity in transport is likely due to other factors.
-
Monolayer Integrity: Confirm the integrity of your cell monolayer before and after the experiment using Transepithelial Electrical Resistance (TEER) measurements and/or Lucifer Yellow permeability.[13] Leaky monolayers can lead to inaccurate permeability calculations.
Q3: My results are inconsistent across different experiments. What are the common sources of variability in MDR1-related assays?
A3: Variability can stem from several sources:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as transporter expression can change over time in culture.
-
Cell Seeding Density: Inconsistent seeding density can lead to variations in monolayer confluence and transporter expression.
-
-
Reagent Preparation:
-
DMSO Concentration: Keep the final concentration of solvents like DMSO consistent and low (typically <1%), as it can affect cell membrane integrity and transporter function.
-
Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment.
-
-
Assay Execution:
-
Temperature: MDR1 efflux is an active process that is highly sensitive to temperature.[10] All incubation steps should be performed at a stable 37°C. Control experiments at 4°C can be used to measure passive diffusion as transporter activity is minimal at this temperature.[18]
-
Timing: Be precise with incubation and sampling times, especially for initial rate measurements.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of rocaglamides and reference compounds in the context of MDR1 expression.
Table 1: Comparative Cytotoxicity of Rocaglamides and Silvestrol in Parental vs. MDR1-Overexpressing Leukemia Cells
| Compound | Cell Line | MDR1 Expression | IC50 (nM) |
| Silvestrol | 697 (Parental) | Low | ~5 |
| 697-R (Resistant) | High | >100 | |
| Didesmethylrocaglamide (DDR) | 697 (Parental) | Low | ~10 |
| 697-R (Resistant) | High | ~10 | |
| Rocaglamide (Roc) | 697 (Parental) | Low | ~20 |
| 697-R (Resistant) | High | ~20 | |
| Data are representative values based on published findings indicating Rocaglamide and DDR are not sensitive to MDR1 efflux, unlike Silvestrol.[1] |
Table 2: Efflux Ratios of Control Compounds in a Bidirectional Transport Assay using MDCK-MDR1 Cells
| Compound | Class | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Propranolol | High Permeability, Non-substrate | 25.0 | 26.5 | 1.1 |
| Digoxin | Low Permeability, MDR1 Substrate | 0.5 | 10.0 | 20.0 |
| Quinidine | High Permeability, MDR1 Substrate | 2.0 | 24.0 | 12.0 |
| This table provides typical values for standard control compounds to help researchers benchmark their own transport assays. |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry
This assay measures the functional activity of the MDR1 transporter.
Materials:
-
Parental and MDR1-overexpressing cell lines
-
Rhodamine 123 (R123) stock solution (e.g., 1 mg/mL in DMSO)
-
Verapamil or other MDR1 inhibitor (e.g., 10 mM in DMSO)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in culture medium.
-
Loading:
-
Add R123 to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light. This allows the dye to enter the cells.
-
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux:
-
Resuspend the cell pellet in pre-warmed (37°C) culture medium.
-
For inhibitor controls, resuspend one aliquot in medium containing a known MDR1 inhibitor (e.g., 50 µM Verapamil).
-
Incubate for 30-60 minutes at 37°C to allow for active efflux of R123.
-
To measure baseline fluorescence (no efflux), keep one aliquot of cells on ice.
-
-
Analysis:
-
After the efflux period, wash the cells once with ice-cold PBS.
-
Resuspend in PBS for flow cytometry analysis.
-
Measure the intracellular fluorescence (e.g., FITC channel).
-
-
Interpretation: MDR1-overexpressing cells will show lower fluorescence compared to parental cells due to R123 efflux. The fluorescence in MDR1-overexpressing cells treated with an inhibitor should increase, ideally to the level of the parental cells.
Protocol 2: Bidirectional Transport Assay using Transwell Plates
This assay quantifies the directional transport of a compound across a cell monolayer.
Materials:
-
MDCK-MDR1 cells (or other suitable polarized cell line)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound and control compounds (e.g., Propranolol, Quinidine)
-
Lucifer Yellow solution for monolayer integrity check
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts at a high density. Culture for 4-7 days to allow for the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values should be high and consistent (e.g., >100 Ω·cm²).
-
Assay Setup:
-
Wash the monolayers gently with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM this compound) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 1-2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each condition.
-
Integrity Post-Assay: Add Lucifer Yellow to the apical wells and incubate for another hour. Measure the amount of Lucifer Yellow that has passed into the basolateral chamber. A low permeability value confirms the monolayer was intact.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the insert
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualizations
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance in Mammals and Fungi—From MDR to PDR: A Rocky Road from Atomic Structures to Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the multidrug resistance-1 transporter in AML: molecular regulation and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 11. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Differences in the expression of endogenous efflux transporters in MDR1-transfected versus wildtype cell lines affect P-glycoprotein mediated drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets-global.website-files.com [assets-global.website-files.com]
- 14. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MDR1 Efflux Assay The Multidrug Resistance Direct Dye Efflux Assay Kit includes two of the best characterized & most commonly used multidrug resistance ABC transporter substrates, DiOC2(3) & rhodamine 123. | Sigma-Aldrich [sigmaaldrich.com]
Cell viability assay artifacts with Rocaglamide D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rocaglamide D in cell viability assays. The information is tailored for scientists in academic and drug development settings to help identify and resolve potential experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay (e.g., MTT, XTT) shows an unexpected increase or no change in signal at low concentrations of this compound. Is this a known artifact?
A1: This is a potential artifact that can arise from the specific mechanism of action of this compound and the nature of metabolic assays. Here are a few possible explanations and troubleshooting steps:
-
Mechanism-based Artifacts: Assays like MTT, XTT, and resazurin (B115843) measure cell viability indirectly by assessing mitochondrial reductase activity. This compound's primary effect is the inhibition of protein synthesis.[1][2][3] It is possible that at certain concentrations and time points, the cells are growth-arrested but still metabolically active, or even exhibit a stress-induced increase in metabolic activity, before succumbing to apoptosis.[4]
-
Interference with Assay Chemistry: Some chemical compounds can directly reduce the tetrazolium salts used in viability assays, leading to a false positive signal.[4]
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Assess a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to capture the dynamic cellular response.[5]
-
Visually inspect the cells: Use microscopy to correlate the assay readout with cell morphology. Look for signs of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.[5]
-
Use an orthogonal assay: Confirm your results with a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
Run a cell-free control: To test for direct chemical interference, incubate this compound with the assay reagents in cell-free media.[4]
Q2: I'm observing significant cytotoxicity with this compound, but the IC50 value varies between experiments. What could be the cause?
A2: Variability in IC50 values is a common issue in cell-based assays. With a potent and specific inhibitor like this compound, several factors can contribute to this:
-
Cell Density: The number of cells seeded can significantly impact the effective concentration of the drug per cell. Higher cell densities may require higher concentrations of this compound to achieve the same effect.
-
Cellular Growth Phase: Cells in the logarithmic growth phase are generally more sensitive to anti-proliferative agents.
-
Protein Binding: If your culture medium contains a high percentage of serum, the drug may bind to serum proteins, reducing its bioavailable concentration.
Troubleshooting Steps:
-
Standardize cell seeding density: Optimize and maintain a consistent cell number for all experiments.
-
Ensure cells are in logarithmic growth: Plate cells and allow them to acclimate for 24 hours before adding this compound.
-
Consider serum concentration: If you suspect protein binding is an issue, you can try reducing the serum concentration during the drug treatment period, but be mindful of how this might affect cell health.
Q3: How does this compound's effect on protein synthesis impact cell viability assays?
A3: this compound inhibits translation initiation by clamping the eukaryotic initiation factor 4A (eIF4A) onto polypurine RNA sequences.[6][7][8] This leads to a global reduction in protein synthesis, with a particular impact on short-lived proteins that regulate cell cycle and apoptosis, such as Mcl-1 and Myc.[1][9]
This mechanism can affect viability assays in the following ways:
-
Delayed Onset of Cell Death: The depletion of essential proteins takes time. Therefore, you may not observe significant cell death at early time points.
-
Interference with Reporter Gene Assays: If you are using a reporter assay to measure cell viability (e.g., luciferase-based), this compound will inhibit the translation of the reporter protein, leading to a false indication of cell death.
Troubleshooting Steps:
-
Extend incubation times: As mentioned, perform time-course experiments to capture the full effect of the drug.
-
Use non-transcriptional/translational assays: When using this compound, favor viability assays that measure endpoints like membrane integrity (e.g., LDH release, propidium (B1200493) iodide staining) or ATP content (e.g., CellTiter-Glo), although the latter can also be affected by metabolic changes.
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | MTT | 12.5 - 500 nM | 24, 48, 72 h | Time and dose-dependent decrease in viability | [5] |
| Primary AML cells | Annexin V/7-AAD | 40 nM | 24, 48 h | Increased cell death at 48h | [9] |
| PC3 | ³⁵S-methionine incorporation | 15, 30, 100 nM | Not specified | Significant inhibition of protein synthesis at 100 nM | [10] |
| HEK293 | RealTime-Glo MT | 0 - 10 nM | 72 h | Dose-dependent decrease in luminescence | [6] |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is adapted from standard methodologies and should be optimized for your specific cell line.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Protein Synthesis Assay (³⁵S-Methionine Incorporation)
This protocol provides a direct measure of protein synthesis inhibition.[10]
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described above.
-
Methionine Starvation: After the drug treatment period, wash the cells with PBS and incubate in methionine-free medium for 30 minutes.
-
Radiolabeling: Add ³⁵S-methionine to each well and incubate for 1-2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Precipitation: Precipitate the protein using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, solubilize them, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
References
- 1. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Interpreting Rocaglamide D dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocaglamide (B1679497) D.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variability in the IC50 value of Rocaglamide D across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly due to cell-type specific factors. The primary mechanism of action for rocaglamides is the inhibition of the translation initiation factor eIF4A.[1] Cells that are more dependent on the translation of specific mRNAs for their proliferation and survival may exhibit higher sensitivity. Additionally, differences in the expression levels of oncogenic proteins and the activation status of signaling pathways, such as the Ras-Raf-MEK-ERK pathway, can influence cellular response to this compound.[2][3] For instance, malignant peripheral nerve sheath tumor (MPNST) cells and other sarcomas have shown potent growth inhibition in response to rocaglamides.[1]
Q2: I am observing anti-proliferative or anti-migratory effects at this compound concentrations that do not seem to inhibit global protein synthesis in my assay. Is this expected?
A2: Yes, this is a plausible observation. While potent inhibition of global protein synthesis is a key mechanism, this compound can elicit biological effects through other pathways at lower concentrations.[4] For example, studies have shown that Rocaglamide A (Roc-A) can inhibit cancer cell migration at concentrations (15-30 nM) that have minimal impact on overall protein translation.[4] This is attributed to the inhibition of Rho GTPase activity, which is crucial for cell motility.[4] Therefore, it is important to assess multiple endpoints beyond global protein synthesis when characterizing the dose-response of this compound.
Q3: What is the primary molecular target of this compound? I've seen both eIF4A and Prohibitins (PHBs) mentioned.
A3: The current consensus points to the eukaryotic initiation factor 4A (eIF4A) as a primary and direct target.[5][6][7] Rocaglamides bind to eIF4A and clamp it onto polypurine RNA sequences, which blocks scanning ribosomes and represses translation.[6] Prohibitins (PHB1 and PHB2) have also been identified as targets.[2][3][8] By binding to prohibitins, rocaglamides can block the interaction with c-Raf, leading to the inhibition of the Raf-MEK-ERK signaling pathway.[3] It is likely that the anticancer effects of this compound are a result of its action on both of these targets, contributing to its pleiotropic activity.
Q4: My dose-response curve for cell viability has a very steep slope. What does this signify and how should I select concentrations for my experiments?
A4: A steep dose-response curve indicates a narrow concentration range between the minimal effective dose and the maximal effective dose.[9][10] This suggests that small changes in the concentration of this compound can lead to large changes in the biological response. When encountering a steep slope, it is critical to use a finer titration of concentrations around the IC50 value to accurately characterize the response.[11] For follow-up experiments, it is advisable to select concentrations on the linear portion of the curve (typically between 20% and 80% of the maximum effect) to ensure the response is sensitive to experimental perturbations.[9]
Troubleshooting Guide
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Compound Solubility. this compound is typically dissolved in DMSO for in vitro studies.[1] Poor solubility in aqueous culture media can lead to precipitation and inconsistent effective concentrations.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions. Visually inspect for any precipitation after adding the compound to the media.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells can affect the outcome of viability assays.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. Perform a preliminary experiment to determine the optimal density for your specific cell line and assay duration.
-
-
Possible Cause 3: Assay Timing. The cytotoxic and anti-proliferative effects of this compound are time-dependent.[12]
-
Solution: Conduct time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and the specific biological question you are addressing.[12]
-
Problem 2: No significant apoptosis is detected, despite a clear reduction in cell number.
-
Possible Cause 1: Cell Cycle Arrest. Rocaglamides can induce G2/M or G1-S phase cell cycle arrest without immediately triggering apoptosis.[1][13] This leads to a decrease in proliferation without a corresponding increase in cell death markers.
-
Solution: Perform cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry to investigate whether this compound is causing a block at a specific phase of the cell cycle.[13][14]
-
-
Possible Cause 2: Delayed Apoptosis. The induction of apoptosis may occur at later time points than those initially tested.
-
Solution: Extend the duration of your experiment and perform a time-course analysis of apoptotic markers (e.g., Annexin V staining, cleaved caspase-3) to capture delayed cell death.
-
Quantitative Data Summary
Table 1: IC50/EC50 Values of Rocaglamides in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Rocaglamide (Roc) | 697 (Leukemia) | Proliferation | ~10 nM | [1] |
| Rocaglamide (Roc) | 697-R (MDR1-overexpressing Leukemia) | Proliferation | ~10 nM | [1] |
| Rocaglamide A (Roc-A) | PC-3 (Prostate Cancer) | Migration (Wound Assay) | ~15-30 nM | [4] |
| Rocaglamide A (Roc-A) | MDA-MB-231 (Breast Cancer) | Viability (MTT Assay) | 9 nM (IC50) | [12] |
| Rocaglate Acyl Sulfamide (-)-20 | GBM0308 (Glioblastoma Stem Cells) | Cell Viability | 34 nM (EC50) | [15] |
| Rocaglamide | Various Cancer Cell Lines | Cytotoxicity | 10-50 µM | [16] |
Note: IC50/EC50 values can vary based on the specific assay conditions, cell line, and exposure time.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for this compound testing.[12]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant (e.g., 0.1%). Replace the old medium with the medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
2. Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol is based on general methods used for assessing Rocaglamide's effect on cell migration.[4][12]
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Debris Removal: Wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., at its IC50 or lower) and a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at defined locations (Time 0).
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Follow-up Imaging: Capture images of the same locations at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the closure rate between treated and control groups.
Visualized Pathways and Workflows
Caption: this compound's primary mechanism of inhibiting protein synthesis.
Caption: this compound's inhibition of the Raf-MEK-ERK signaling pathway.
Caption: General workflow for assessing this compound's cellular effects.
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglamide - Wikipedia [en.wikipedia.org]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. toxmsdt.com [toxmsdt.com]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Mechanism of Rocaglamide D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Rocaglamide (B1679497) D. The information is tailored for researchers, scientists, and drug development professionals to help design robust experiments and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rocaglamide D?
This compound's primary mechanism of action is the inhibition of protein synthesis.[1][2] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex.[2][3][4][5] this compound clamps eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs, which sterically hinders the scanning of the 43S preinitiation complex.[3][4][5] This leads to the repression of translation of a subset of mRNAs, often those encoding proteins involved in cell proliferation and survival.[3][6]
Q2: Are there known off-target effects of this compound that I should be aware of?
Yes, several other cellular effects of this compound have been reported, which could be considered off-target or secondary effects depending on the context of your study. These include:
-
Inhibition of the Raf-MEK-ERK pathway: this compound has been shown to bind to prohibitins (PHB1 and PHB2), which prevents their interaction with CRaf, leading to the inhibition of the Raf-MEK-ERK signaling pathway.[7][8]
-
Induction of Apoptosis: this compound can induce apoptosis through the activation of pro-apoptotic proteins like p38 and JNK, and by inhibiting anti-apoptotic proteins such as Mcl-1, c-FLIP, and XIAP.[1][9] It can also activate the ATM/ATR-Chk1/Chk2 checkpoint pathway.[1][6][9]
-
Modulation of Autophagy: Some studies have shown that this compound can inhibit autophagy.
-
Targeting DDX3: Besides eIF4A, the DEAD-box RNA helicase DDX3 has been identified as another molecular target of Rocaglamide A, a closely related compound.[10][11][12]
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of eIF4A?
To specifically attribute your experimental observations to eIF4A inhibition by this compound, a series of control experiments are essential. These include:
-
Using a Rocaglamide-resistant eIF4A mutant: Expressing a mutant version of eIF4A (e.g., eIF4A1 F163L) that is resistant to this compound binding can help determine if the observed phenotype is rescued in the presence of the drug.[13][14]
-
Comparing with other eIF4A inhibitors: Using other known eIF4A inhibitors with different mechanisms of action (e.g., hippuristanol, which blocks RNA binding to eIF4A) can help to confirm that the effect is due to the inhibition of eIF4A activity.
-
siRNA-mediated knockdown of eIF4A: Depleting eIF4A levels using siRNA should phenocopy the effects of this compound if the drug's primary mode of action is through this target.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays after this compound treatment.
Possible Cause & Troubleshooting Steps
-
Cell-type specific responses: The sensitivity to this compound can vary significantly between different cell lines due to variations in the expression levels of its targets (e.g., eIF4A, prohibitins) and the dependency of the cells on specific signaling pathways.
-
Solution: Characterize the expression levels of eIF4A, prohibitins, and key proteins in the Raf-MEK-ERK and PI3K/AKT pathways in your cell line(s) of interest.
-
-
Inappropriate concentration or treatment duration: The effective concentration of this compound can be in the nanomolar range, and its effects can be time-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
-
-
Off-target effects at high concentrations: At higher concentrations, the off-target effects of this compound may become more pronounced, leading to confounding results.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response studies.
-
Problem 2: Difficulty in distinguishing between apoptosis and general toxicity.
Possible Cause & Troubleshooting Steps
-
Non-specific cell death at high concentrations: High concentrations of any compound can lead to necrosis rather than programmed cell death (apoptosis).
-
Solution: Use a range of this compound concentrations and perform assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[15][16] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
-
-
Confounding effects on cell cycle: this compound can induce cell cycle arrest, which might be misinterpreted as a direct cytotoxic effect.[6]
-
Solution: Perform cell cycle analysis (e.g., by PI staining and flow cytometry) in parallel with apoptosis assays to understand the full spectrum of cellular responses to this compound.
-
Problem 3: Ambiguous results from Western blots for signaling pathways.
Possible Cause & Troubleshooting Steps
-
Incorrect timing of sample collection: The phosphorylation status of signaling proteins can change rapidly.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation of key proteins like ERK, AKT, p38, and JNK after this compound treatment.
-
-
Antibody quality and specificity: Poor antibody quality can lead to non-specific bands and unreliable results.
-
Solution: Use well-validated antibodies specific for the phosphorylated and total forms of your target proteins. Always include appropriate controls, such as positive controls (e.g., cells treated with a known activator of the pathway) and negative controls (e.g., untreated cells).
-
Experimental Protocols & Data Presentation
Key Control Experiments: Summary of Methodologies
| Experiment | Purpose | Brief Protocol | Expected Outcome with this compound |
| In Vitro Translation Assay | To directly assess the inhibitory effect of this compound on translation. | A cell-free system (e.g., rabbit reticulocyte lysate) is programmed with a reporter mRNA (e.g., luciferase). The amount of protein produced is measured in the presence and absence of this compound.[10][17] | A dose-dependent decrease in the synthesis of the reporter protein. |
| Ribosome Profiling | To identify the specific mRNAs whose translation is inhibited by this compound on a genome-wide scale. | Cells are treated with this compound, and ribosome-protected mRNA fragments are isolated and sequenced.[1][3][9] | An accumulation of ribosome footprints at the 5' UTRs of polypurine-containing mRNAs. |
| Western Blot for Phosphorylated Signaling Proteins | To investigate the effect of this compound on signaling pathways like Raf-MEK-ERK and PI3K/AKT. | Cells are treated with this compound, and cell lysates are analyzed by Western blot using antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).[6][18][19][20][21] | Decreased phosphorylation of ERK. The effect on AKT phosphorylation can be variable depending on the cell type. |
| Annexin V/PI Apoptosis Assay | To quantify the induction of apoptosis by this compound. | Cells treated with this compound are stained with fluorescently labeled Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[5][15][16][22] | An increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) cells. |
| Autophagy Flux Assay (LC3 Turnover) | To determine if this compound affects the autophagy pathway. | Cells are treated with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The levels of LC3-II are measured by Western blot.[2][7][23] | An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a blockage of autophagic flux. |
| Rocaglamide-Resistant eIF4A Mutant Rescue | To confirm the on-target effect of this compound on eIF4A. | Cells are engineered to express a Rocaglamide-resistant mutant of eIF4A (e.g., F163L). The effect of this compound on a specific phenotype (e.g., cell viability) is compared between cells expressing the wild-type and mutant eIF4A.[13][14] | The phenotype induced by this compound should be rescued or significantly reduced in cells expressing the resistant mutant. |
| siRNA-mediated Knockdown | To mimic the effect of this compound by targeting its proposed protein targets. | The expression of target proteins (e.g., eIF4A, PHB1, PHB2) is silenced using specific siRNAs. The resulting phenotype is compared to that observed with this compound treatment.[24][25][26] | Knockdown of the target protein should phenocopy the effects of this compound. |
Visualizing Mechanisms and Workflows
Signaling Pathways Affected by this compound
Caption: Overview of this compound's primary and secondary mechanisms of action.
Experimental Workflow for Validating On-Target Effect on eIF4A
Caption: A logical workflow for confirming the on-target effects of this compound.
Logical Flow for Investigating Apoptosis Induction
Caption: Decision-making workflow for characterizing this compound-induced cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 5. kumc.edu [kumc.edu]
- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A [escholarship.org]
- 12. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. scbt.com [scbt.com]
- 25. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rocaglamide D and Silvestrol in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide (B1679497) D, also known as didesmethylrocaglamide (B3182005) (DDR), and silvestrol (B610840) are potent natural products belonging to the flavagline class of compounds. Both have garnered significant interest in oncology research for their profound anti-cancer activities. This guide provides a comprehensive comparison of their performance in cancer therapy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Both Rocaglamide D and silvestrol exert their primary anti-tumor effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[1][2] By targeting eIF4A, these compounds disrupt the synthesis of crucial proteins involved in cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][3] While sharing a common target, differences in their chemical structures influence their potency, pharmacokinetic properties, and overall therapeutic potential.
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of this compound and silvestrol have been evaluated across various cancer cell lines. A key comparative study in multiple sarcoma cell lines provides a direct assessment of their relative potencies.
Table 1: Comparative IC50 Values of this compound (DDR) and Silvestrol in Sarcoma Cell Lines
| Cell Line | Cancer Type | This compound (DDR) IC50 (nM) | Silvestrol IC50 (nM) | Reference |
| STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 2.5 | 4.4 | [4] |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 1.8 | 3.6 | [4] |
| A673 | Ewing Sarcoma | 3.1 | 5.5 | [4] |
| TC32 | Ewing Sarcoma | 1.9 | 3.8 | [4] |
| 143B | Osteosarcoma | 2.2 | 4.1 | [4] |
| MG-63 | Osteosarcoma | 4.5 | 8.2 | [4] |
| Saos2 | Osteosarcoma | 3.9 | 7.1 | [4] |
| OS17 | Osteosarcoma | 2.8 | 5.3 | [4] |
| RD | Rhabdomyosarcoma | 2.1 | 4.0 | [4] |
Data presented as the mean IC50 values from 3-day resazurin (B115843) proliferation assays.[4]
As indicated in Table 1, this compound (DDR) consistently demonstrates more potent growth-inhibitory activity, with IC50 values approximately two-fold lower than those of silvestrol across a panel of sarcoma cell lines.[4]
Mechanism of Action and Signaling Pathways
This compound and silvestrol are potent inhibitors of the eIF4A RNA helicase, a critical component of the eIF4F translation initiation complex. By binding to eIF4A, they clamp it onto polypurine sequences in the 5' untranslated regions (UTRs) of specific mRNAs, stalling the scanning of the pre-initiation complex and thereby inhibiting the translation of proteins with highly structured 5' UTRs. These often include oncoproteins crucial for cancer cell survival and proliferation.[1][2][5]
The inhibition of protein synthesis by these compounds leads to the downregulation of several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Raf-MEK-ERK pathways.[1][5] This disruption culminates in G2/M cell cycle arrest and the induction of apoptosis, evidenced by the cleavage of caspases and PARP.[1][3]
In Vivo Efficacy and Pharmacokinetic Properties
Both this compound and silvestrol have demonstrated anti-tumor activity in preclinical xenograft models.[4][6] However, significant differences in their drug-like properties have emerged. Silvestrol exhibits poor oral bioavailability (<2%) and is a substrate for the multidrug resistance protein 1 (MDR1/P-glycoprotein), which can limit its efficacy and contribute to drug resistance.[1][6] Furthermore, concerns about toxicity, including pulmonary toxicity observed in dogs, have hindered its clinical development.[1]
In contrast, Rocaglamide (a close analog of this compound) has shown more favorable pharmacokinetic properties, including 50% oral bioavailability and a lack of sensitivity to MDR1 inhibition.[1] In vivo studies with Rocaglamide in orthotopic MPNST mouse models showed potent anti-tumor effects with no overt toxicity.[1] These findings suggest that this compound may possess a superior therapeutic window compared to silvestrol.
Experimental Protocols
Cell Viability Assay (MTT/Resazurin Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or silvestrol (e.g., from 0.1 nM to 1000 nM) for 72 hours.[4] Include a vehicle control (DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or silvestrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7] Incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
Both this compound and silvestrol are highly potent anti-cancer agents that function through the inhibition of eIF4A-mediated protein translation. However, comparative data suggests that this compound exhibits superior in vitro potency across a range of cancer cell lines.[4] Furthermore, this compound and its close analogs appear to possess more favorable drug-like properties, including better oral bioavailability and circumvention of MDR1-mediated efflux, which may translate to a wider therapeutic window and improved in vivo efficacy compared to silvestrol.[1] While both compounds remain valuable tools for cancer research, the advantageous preclinical profile of this compound suggests it may be a more promising candidate for further clinical development.
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Oral Bioavailability of Rocaglamide D and Silvestrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oral bioavailability of two promising natural compounds, Rocaglamide (B1679497) D and silvestrol (B610840). Both belong to the flavagline (or rocaglate) class of molecules and have demonstrated potent anticancer activities. However, their pharmacokinetic profiles, particularly oral bioavailability, differ significantly, which has critical implications for their therapeutic development. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and illustrates the relevant biological pathways.
Data Presentation: Pharmacokinetic Parameters
The oral bioavailability of a drug is a key determinant of its clinical utility. The following table summarizes the reported oral bioavailability and related pharmacokinetic parameters for Rocaglamide D and silvestrol in mice.
| Parameter | This compound | Silvestrol | Reference(s) |
| Oral Bioavailability (F%) | ~50% | <2% (specifically 1.7%) | [1][2][3] |
| Administration Route(s) Studied | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | [1][2] |
| Animal Model | Mice | C57BL/6 Mice | [1][2] |
| Formulation (Oral) | 30% Hydroxypropyl-β-cyclodextrin (HPβCD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [1][2] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies that determined the oral bioavailability of this compound and silvestrol.
Pharmacokinetic Analysis of this compound in Mice
A pharmacokinetic study was conducted in mice to determine the oral bioavailability of this compound.[1]
-
Animal Model: Mice were used for the in vivo experiments.[1]
-
Drug Formulation and Administration: For oral administration, this compound was formulated in 30% hydroxypropyl-β-cyclodextrin (HPβCD).[1] A single dose was administered to the mice via oral gavage.[1] For comparison, other groups of mice received the drug via intravenous (IV) and intraperitoneal (IP) injections.[1]
-
Blood Sampling: Blood samples were collected from the mice at multiple time points following drug administration.[1]
-
Sample Processing: Plasma was separated from the blood samples for analysis.[1]
-
Quantification: The concentration of this compound in the plasma samples was determined using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and IV administration. The oral bioavailability (F%) was then calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[1]
Pharmacokinetic Analysis of Silvestrol in Mice
The oral bioavailability of silvestrol was determined through a detailed pharmacokinetic study in C57BL/6 mice.[2]
-
Animal Model: C57BL/6 mice were utilized for the study.[2]
-
Drug Formulation and Administration: Silvestrol was formulated in an aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] The formulation was administered to different groups of mice via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.[2]
-
Blood Sampling: Blood samples were collected from the mice at various time points up to 24 hours post-administration.[2]
-
Sample Processing: Plasma was isolated from the collected blood samples.[2]
-
Quantification: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed to quantify the concentration of silvestrol in the plasma samples.[2] Ansamitocin P-3 was used as an internal standard.[2] The lower limit of quantification was 1 ng/mL.[2]
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time profiles. The oral bioavailability was determined by comparing the AUC following oral administration to the AUC after IV administration.[2]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway targeted by both this compound and silvestrol, as well as a generalized workflow for an oral bioavailability study.
Caption: Signaling pathway inhibited by this compound and silvestrol.
Caption: Experimental workflow for an oral bioavailability study.
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rocaglamide D and Zotatifin as eIF4A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a critical target in oncology. This DEAD-box RNA helicase is a key component of the eIF4F complex, which unwinds the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation.[1] Dysregulation of eIF4A activity is a hallmark of many cancers, leading to the preferential translation of oncogenes.[2] Rocaglamide (B1679497) D and zotatifin (B8103393) (eFT226) are two potent inhibitors of eIF4A that have garnered significant interest for their therapeutic potential.[3][4] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development efforts.
Mechanism of Action: A Shared "Molecular Glue" Approach
Both Rocaglamide D and zotatifin belong to the rocaglate class of natural and synthetic compounds that share a unique mechanism of action against eIF4A.[4][5] Unlike traditional enzyme inhibitors that block the active site, rocaglates act as "molecular glue" or "interfacial inhibitors".[2][6] They stabilize the interaction between eIF4A and specific polypurine-rich RNA sequences within the 5'-UTRs of a subset of mRNAs.[1][5] This creates a stable ternary complex of eIF4A-inhibitor-mRNA, which effectively clamps eIF4A onto the mRNA.[3][7] This clamping action stalls the scanning 43S pre-initiation complex, thereby selectively inhibiting the translation of mRNAs containing these specific motifs.[2] This sequence-selective inhibition is a defining characteristic of this class of inhibitors.[3][8]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Translation_Initiation" { label="eIF4F-mediated Translation Initiation"; bgcolor="#F1F3F4"; "eIF4F_complex" [label="eIF4F Complex\n(eIF4A, eIF4E, eIF4G)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mRNA" [label="mRNA with 5'-UTR secondary structure", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Ribosome" [label="43S Pre-initiation\nComplex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein" [label="Oncoprotein Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Inhibition" { label="Inhibition by this compound / Zotatifin"; bgcolor="#F1F3F4"; "Inhibitor" [label="this compound\nor Zotatifin", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "eIF4A" [label="eIF4A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polypurine_RNA" [label="Polypurine RNA motif\nin 5'-UTR", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Ternary_Complex" [label="Stable Ternary Complex\n(eIF4A-Inhibitor-RNA)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Stalled_Ribosome" [label="Stalled 43S Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition of Translation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} } caption: "Mechanism of eIF4A Inhibition by this compound and Zotatifin"
Performance Data: Potency and Cellular Activity
While both compounds operate through a similar mechanism, their potency and efficacy can vary. The following tables summarize key quantitative data for this compound and zotatifin from various preclinical studies.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line / System | Target/Sequence | IC50 / Kd | Reference |
| Zotatifin (eFT226) | eIF4A Binding | - | mRNA with 5'-UTR recognition motifs | IC50 = 2 nM | [8][9] |
| In vitro Translation | MDA-MB-231 (transfected) | AGAGAG 5'-UTR | IC50 = 1.5 nM | [9] | |
| In vitro Translation | MDA-MB-231 (transfected) | GGCGGC 5'-UTR | IC50 = 13.8 nM | [9] | |
| In vitro Translation | MDA-MB-231 (transfected) | CCGCCG 5'-UTR | IC50 = 92.5 nM | [9] | |
| eIF4A1 Binding | - | AGAGAG RNA | Kd = 0.021 µM (with zotatifin) | [9][10] | |
| eIF4A1 Binding | - | AGAGAG RNA | Kd = 8.0 µM (without zotatifin) | [9][10] | |
| Rocaglamide A | HSF1 Activation Inhibition | - | - | IC50 = ~50 nM | [11] |
| In vitro Translation | Krebs-2 extracts | Cap-dependent | Potent inhibition | [12] | |
| eIF4A:RNA Clamping | - | Polypurine RNA | Potent clamping | [5][7] |
Note: Data for this compound is often represented by its close analogue, Rocaglamide A, in mechanistic studies.
Table 2: Cellular Activity (Anti-proliferative)
| Compound | Cell Line | Cancer Type | GI50 / IC50 | Reference |
| Zotatifin (eFT226) | MDA-MB-231 | Triple-Negative Breast Cancer | GI50 < 15 nM | [10] |
| TMD8 | B-cell Lymphoma | GI50 = 4.1 nM | [9] | |
| SU-DHL-2 | B-cell Lymphoma | GI50 = 3 nM | [9] | |
| HBL1 | B-cell Lymphoma | GI50 = 5.6 nM | [9] | |
| Pfeiffer | B-cell Lymphoma | GI50 = 3.7 nM | [9] | |
| Rocaglamide | HepG2 | Hepatocellular Carcinoma | Minimal cytotoxicity alone | [13] |
| Huh-7 | Hepatocellular Carcinoma | Minimal cytotoxicity alone | [13] | |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 = 9 nM (72h) | [14] | |
| Various Leukemia cell lines | Leukemia | Potent apoptosis induction | [15] |
Clinical Development
Zotatifin has advanced into clinical trials, demonstrating its potential as a therapeutic agent. An ongoing Phase 1/2 clinical trial (NCT04092673) is evaluating zotatifin in patients with solid tumors.[16][17] Interim results have shown that zotatifin is generally well-tolerated and has demonstrated initial signals of clinical activity, particularly in combination with other agents for ER+ breast cancer.[16][18][19] The FDA has granted Fast Track designation for zotatifin in combination with fulvestrant (B1683766) and abemaciclib (B560072) for certain patients with ER+/HER2- advanced or metastatic breast cancer.[20]
Rocaglamides, including Rocaglamide A, have been extensively studied in preclinical models and have shown potent anti-tumor effects in vivo.[13][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize eIF4A inhibitors.
In Vitro Translation Assay
This assay assesses the direct inhibitory effect of a compound on the translation of a specific mRNA reporter.
dot digraph "In_Vitro_Translation_Assay" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, label="Start", style=filled, fillcolor="#FFFFFF"]; "Prepare_Lysate" [label="Prepare Cell-free\nTranslation Extract\n(e.g., Krebs-2, RRL)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Reporter" [label="Add Reporter mRNA\n(e.g., Luciferase with\nspecific 5'-UTR)", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Compound" [label="Add Test Compound\n(this compound or Zotatifin)\nat various concentrations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 30°C\nfor ~1 hour", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Measure_Signal" [label="Measure Reporter Activity\n(e.g., Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Calculate IC50 values", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [shape=ellipse, label="End", style=filled, fillcolor="#FFFFFF"];
"Start" -> "Prepare_Lysate"; "Prepare_Lysate" -> "Add_Reporter"; "Add_Reporter" -> "Add_Compound"; "Add_Compound" -> "Incubate"; "Incubate" -> "Measure_Signal"; "Measure_Signal" -> "Analyze"; "Analyze" -> "End"; } caption: "Workflow for In Vitro Translation Assay"
Protocol Summary:
-
Prepare Lysate: A cell-free extract, such as rabbit reticulocyte lysate (RRL) or Krebs-2 extract, containing the necessary translational machinery is prepared.[12][22]
-
Reporter mRNA: An in vitro transcribed mRNA encoding a reporter protein (e.g., Firefly or Renilla luciferase) with a specific 5'-UTR sequence is added.[12]
-
Inhibitor Treatment: The extract is incubated with varying concentrations of the eIF4A inhibitor or a vehicle control (e.g., DMSO).[22]
-
Translation Reaction: The translation reaction is initiated and allowed to proceed for a set time (e.g., 60-90 minutes).[23]
-
Signal Detection: The activity of the newly synthesized reporter protein is measured (e.g., luminescence for luciferase).[12]
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and IC50 values are determined.[12]
eIF4A Helicase Activity Assay
This assay directly measures the ability of eIF4A to unwind an RNA duplex, and how this is affected by an inhibitor.
Protocol Summary:
-
Substrate: A short RNA duplex is synthesized, with one strand labeled with a fluorophore and the other with a quencher.[24]
-
Reaction Mix: Recombinant eIF4A is incubated with the test compound in a suitable reaction buffer containing ATP.[24][25]
-
Initiation: The fluorescently labeled RNA duplex is added to the reaction mixture to start the unwinding reaction.[24]
-
Measurement: As eIF4A unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is measured over time in real-time.[24][25]
-
Analysis: The rate of unwinding is calculated, and the inhibitory effect of the compound is determined.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the number of viable cells in a culture.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).[1]
-
Reagent Addition: A reagent such as CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[1]
-
Signal Measurement: Luminescence is measured using a plate reader.[1]
-
Data Analysis: The percentage of growth inhibition is calculated relative to the control, and GI50 (concentration for 50% growth inhibition) values are determined.[1]
Conclusion
This compound and zotatifin are potent, sequence-selective inhibitors of eIF4A that function through a novel clamping mechanism. Both exhibit significant anti-cancer activity in preclinical models. Zotatifin has progressed to clinical trials, showing promise as a well-tolerated therapeutic, particularly in combination regimens. The choice between these or other rocaglate analogues for further research and development will depend on specific factors including desired potency, selectivity profile, pharmacokinetic properties, and the specific cancer context being investigated. The detailed experimental protocols provided herein should facilitate the continued exploration of this promising class of anti-cancer agents.
References
- 1. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Zotatifin is a Selective and Well-Tolerated eIF4A (Protein Biogenesis) Inhibitor | MedChemExpress [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Facebook [cancer.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. benchchem.com [benchchem.com]
- 25. Duplex unwinding and ATPase activities of the DEAD-box helicase eIF4A are coupled by eIF4G and eIF4B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rocaglamide D and Pateamine A: Potent eIF4A-Targeting Translation Inhibitors
For researchers and professionals in drug development, the eukaryotic initiation factor 4A (eIF4A) has emerged as a compelling target for anticancer and antiviral therapies. This guide provides a detailed comparative analysis of two potent, natural product-derived eIF4A inhibitors: Rocaglamide D and Pateamine A. We will objectively compare their mechanisms of action, biological activities, and the experimental data that define them.
Overview: Two Compounds, One Target, Different Mechanisms
This compound, a member of the rocaglate family from Aglaia species, and Pateamine A (PatA), a macrolide from the marine sponge Mycale hentscheli, both derive their potent biological activities from inhibiting the DEAD-box RNA helicase eIF4A.[1][2][3] This enzyme is critical for unwinding the 5' untranslated regions (UTRs) of mRNAs, a necessary step for ribosome recruitment and the initiation of cap-dependent translation.[4][5] While both compounds target eIF4A, their molecular mechanisms of action are distinct, leading to different specificities and biological outcomes.
This compound functions as a molecular glue, specifically clamping eIF4A onto polypurine-rich sequences within the 5' UTRs of certain mRNAs.[2][6][7] This action creates a stable roadblock that stalls the scanning 43S preinitiation complex, thereby selectively inhibiting the translation of a subset of proteins, many of which are implicated in cancer, such as c-Myc and other short-lived regulatory proteins.[8]
Pateamine A , in contrast, binds to eIF4A and disrupts its crucial interaction with eIF4G, another key component of the eIF4F translation initiation complex.[9] While it also clamps eIF4A onto RNA, it does so without the strict polypurine sequence dependency observed with rocaglates.[5][10][11] This leads to a more global inhibition of cap-dependent translation.[1]
Comparative Biological Activity: Potency and Selectivity
Both this compound and Pateamine A exhibit potent cytotoxic and antiviral effects at low nanomolar concentrations. However, their differential mechanisms influence their activity profiles across various cell lines and assays.
| Parameter | This compound | Pateamine A | Assay/Cell Line | Reference(s) |
| Cytotoxicity (IC50) | 0.5 - 10 nM | 0.3 - 10 nM | Various human cancer cell lines (e.g., P388, MDA-MB-231) | [12][13][14] |
| Translation Inhibition (EC50) | Low nanomolar | ~5 nM | In vitro rabbit reticulocyte lysate; HeLa cells | [15] |
| Antiviral Activity (EC50) | Low nanomolar | Low nanomolar | Coronaviruses (HCoV-229E, SARS-CoV-2), Ebola, Zika | [10][16][17] |
Table 1: Comparative Quantitative Data for this compound and Pateamine A. This table summarizes the effective concentrations for cytotoxicity, translation inhibition, and antiviral activity, demonstrating the high potency of both compounds.
Signaling Pathways and Molecular Interactions
The distinct interactions of this compound and Pateamine A with the eIF4A helicase trigger different downstream consequences for protein synthesis.
Caption: this compound clamps eIF4A onto specific polypurine-containing mRNAs.
Caption: Pateamine A disrupts the eIF4A-eIF4G interaction, blocking translation.
Key Experimental Protocols
The characterization of these compounds relies on standardized assays to measure cell viability and translation inhibition.
Cell Viability/Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a compound that reduces the metabolic activity (a proxy for viability) of a cell population by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for adherence.[18]
-
Compound Treatment: Treat cells with a serial dilution of this compound or Pateamine A for a specified period (e.g., 24, 48, or 72 hours).[14] Include a vehicle-only control (e.g., DMSO).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[18][20] Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the crystals.[18][21]
-
Data Acquisition: Agitate the plate to ensure complete solubilization and measure the absorbance of the colored solution using a spectrophotometer, typically at a wavelength of 570-590 nm.[19]
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of the compound concentration to calculate the IC50 value using non-linear regression.
References
- 1. Second-generation derivatives of the eukaryotic translation initiation inhibitor pateamine A targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide and silvestrol: a long story from anti-tumor to anti-coronavirus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-mediated sequestration of the RNA helicase eIF4A by Pateamine A inhibits translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inhibition of eukaryotic translation initiation by the marine natural product pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent anti-coronaviral activity of pateamines and new insights into their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Potent anti-coronaviral activity of pateamines and new insights into their mode of action | Semantic Scholar [semanticscholar.org]
- 12. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Cross-resistance studies between Rocaglamide D and other chemotherapeutics
A detailed guide for researchers and drug development professionals on the cross-resistance profile of Rocaglamide (B1679497) D, providing experimental data and methodological insights.
Rocaglamide D, a member of the cyclopenta[b]benzofuran natural product family, has demonstrated potent anticancer activity. A significant area of investigation is its efficacy in tumor models that have developed resistance to conventional chemotherapeutic agents. This guide provides a comparative analysis of this compound's performance against other chemotherapeutics in various chemoresistant cancer cell lines, supported by experimental data and detailed protocols.
Overcoming Multidrug Resistance (MDR)
A primary mechanism of chemotherapy failure is the overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Recent studies have shown that this compound and its derivative, didesmethylrocaglamide (B3182005) (DDR), are not substrates for P-gp and therefore retain their cytotoxic activity in cancer cells overexpressing this transporter. This provides a significant advantage over many conventional chemotherapeutics that are susceptible to P-gp-mediated resistance.
Comparative Cytotoxicity in MDR1-Overexpressing Cells
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (Roc), didesmethylrocaglamide (DDR), and the related rocaglate silvestrol (B610840) in a silvestrol-sensitive parental leukemia cell line (697) and its silvestrol-resistant counterpart (697-R), which overexpresses MDR1/P-gp. For comparison, typical IC50 values for doxorubicin (B1662922) in sensitive and MDR1-overexpressing breast cancer cell lines are also included from separate studies.
| Compound | Cell Line | MDR1 Expression | IC50 (nM) | Resistance Factor |
| This compound (Roc) | 697 (Parental) | Low | 8 | 1.875 |
| 697-R (Resistant) | High | 15 | ||
| Didesmethylrocaglamide (DDR) | 697 (Parental) | Low | 3 | 1.33 |
| 697-R (Resistant) | High | 4 | ||
| Silvestrol | 697 (Parental) | Low | ~5 | >200 |
| 697-R (Resistant) | High | >1000 | ||
| Doxorubicin * | MCF-7 (Parental) | Low | 8306 | ~1.5-2 |
| MDA-MB-231 (Higher MDR expression) | Higher | 6602 |
*Data for Doxorubicin is derived from a separate study on breast cancer cell lines and is included for comparative context.[1] The resistance factor is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line.
These data indicate that while silvestrol shows a dramatic increase in its IC50 value in MDR1-overexpressing cells, this compound and DDR exhibit minimal change, demonstrating their ability to circumvent this common resistance mechanism.[2]
Sensitization to TRAIL-Induced Apoptosis
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors develop resistance to TRAIL. This compound has been shown to re-sensitize TRAIL-resistant cancer cells to apoptosis.
The mechanism underlying this sensitization involves the downregulation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein).[3][4] c-FLIP is a key regulator of the extrinsic apoptosis pathway, and its overexpression is a common mechanism of TRAIL resistance. This compound inhibits the translation of c-FLIP, thereby restoring the apoptotic signaling cascade initiated by TRAIL.
Experimental Workflow for Assessing TRAIL Sensitization
The following diagram illustrates a typical workflow to evaluate the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.
Signaling Pathways
This compound exerts its anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the translation initiation complex. By clamping eIF4A onto specific mRNA transcripts, this compound inhibits the translation of proteins with highly structured 5' untranslated regions, which often include oncoproteins and cell survival factors like c-FLIP.
The diagram below illustrates the proposed mechanism of this compound in overcoming TRAIL resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and other chemotherapeutics.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or other chemotherapeutic agents (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or TRAIL for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for c-FLIP Expression
This protocol is used to measure the protein levels of c-FLIP.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against c-FLIP, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Conclusion
The available data strongly suggest that this compound possesses a favorable cross-resistance profile, particularly in the context of MDR1-mediated multidrug resistance and TRAIL resistance. Its ability to maintain potency in MDR1-overexpressing cells and to re-sensitize resistant cells to TRAIL-induced apoptosis highlights its potential as a valuable therapeutic agent, especially in combination therapies for refractory cancers. Further head-to-head studies with a broader range of chemotherapeutics in various resistant models are warranted to fully elucidate its clinical potential.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rocaglamide D and Didesmethylrocaglamide (DDR) in Cancer Research
An objective analysis for researchers, scientists, and drug development professionals.
Rocaglamide (B1679497) D (also referred to as Rocaglamide or Roc) and its derivative, didesmethylrocaglamide (B3182005) (DDR), are members of the rocaglamide class of natural products isolated from plants of the Aglaia genus.[1] Both compounds have garnered significant interest in the field of oncology for their potent anticancer activities. This guide provides a head-to-head comparison of Rocaglamide D and DDR, presenting experimental data on their efficacy, mechanism of action, and key pharmacological properties to aid researchers in their drug development efforts.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antitumor activity of both this compound and DDR stems from their ability to inhibit protein synthesis.[1][2] They achieve this by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex responsible for initiating cap-dependent translation.[3][4] By binding to eIF4A, these rocaglamides effectively clamp the protein onto mRNA, preventing the scanning process and thereby inhibiting the initiation of translation.[5] This leads to a downstream cascade of cellular events, including cell cycle arrest and apoptosis.[4]
While both compounds share this fundamental mechanism, their subtle structural differences can lead to variations in potency and other pharmacological characteristics.
Comparative Efficacy: In Vitro Studies
A key measure of the anticancer potential of these compounds is their growth-inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). Experimental data from studies on various sarcoma cell lines demonstrate that both this compound and DDR exhibit potent growth-inhibitory effects, with DDR consistently showing lower IC50 values, indicating higher potency in these cell lines.[4]
| Cell Line | Cancer Type | This compound (Roc) IC50 (nM) | Didesmethylrocaglamide (DDR) IC50 (nM) |
| STS26T | Malignant Peripheral Nerve Sheath Tumor (MPNST) | ~15 | ~4 |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | Not specified, but similar sensitivity to STS26T | Not specified, but similar sensitivity to STS26T |
| A673 | Ewing Sarcoma | Lower than Roc | Consistently lower than Roc |
| TC32 | Ewing Sarcoma | Lower than Roc | Consistently lower than Roc |
| 143B | Osteosarcoma | 25-40 | 5-7 |
| MG-63 | Osteosarcoma | Lower than Roc | Consistently lower than Roc |
| Saos2 | Osteosarcoma | Lower than Roc | Consistently lower than Roc |
| OS17 | Osteosarcoma | Lower than Roc | Consistently lower than Roc |
| RD | Rhabdomyosarcoma | Lower than Roc | Consistently lower than Roc |
Table 1: Comparative Growth-Inhibitory Activity (IC50) of this compound and Didesmethylrocaglamide in Various Sarcoma Cell Lines. Data extracted from a study by Chang et al., 2019.[4][6]
Downstream Cellular Effects
The inhibition of protein synthesis by this compound and DDR triggers a series of downstream events that contribute to their anticancer activity.
Cell Cycle Arrest and Apoptosis
Both compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4][7] Treatment of malignant peripheral nerve sheath tumor (MPNST) cells with either this compound or DDR resulted in an increase in the sub-G1 population, which is indicative of apoptosis.[4] This is further supported by the observed cleavage of executioner caspases-3 and 7, and their substrate PARP.[4] Additionally, these rocaglamides elevate the levels of the DNA-damage response marker γH2A.X.[4][7]
Impact on Key Signaling Pathways
Rocaglamides lead to the downregulation of several short-lived proteins that are crucial for cancer cell proliferation and survival. These include key components of oncogenic signaling pathways such as:
-
Ras-CRaf-MEK-ERK Pathway: Rocaglamides can inhibit this pathway by preventing the interaction between prohibitin (PHB) and CRaf.[8][9]
-
PI3K-AKT Pathway: A decrease in the expression of AKT is observed following treatment with this compound and DDR.[4]
-
IGF-1R Signaling: Both compounds have been shown to decrease the levels of Insulin-like Growth Factor-1 Receptor (IGF-1R).[4][7]
The broad impact on these critical signaling pathways underscores the potential of this compound and DDR as multi-targeted anticancer agents.
Pharmacological Properties: A Key Differentiator
While both compounds exhibit potent anticancer activity, their performance in key pharmacological aspects reveals important differences.
| Property | This compound (Roc) | Didesmethylrocaglamide (DDR) | Significance for Drug Development |
| Oral Bioavailability | 50% | Not Reported | High oral bioavailability is advantageous for patient convenience and compliance. |
| Sensitivity to MDR1 Efflux | Not sensitive | Not sensitive | Lack of sensitivity to this multidrug resistance pump suggests a lower likelihood of developing resistance. |
Table 2: Comparison of Key Pharmacological Properties.[4][7]
The high oral bioavailability of this compound is a significant advantage for its potential clinical development.[7] Furthermore, the lack of sensitivity of both compounds to the MDR1 efflux pump is a crucial feature, as overexpression of this pump is a common mechanism of multidrug resistance in cancer.[4][7]
Experimental Protocols
The following are outlines of the key experimental methodologies used to generate the comparative data presented.
Cell Proliferation Assay (Resazurin Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or DDR for a specified duration (e.g., 3 days).
-
Resazurin (B115843) Addition: A solution of resazurin is added to each well and the plates are incubated.
-
Fluorescence Measurement: The fluorescence of the reduced resazurin (resorufin) is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or DDR are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, AKT, ERK1/2), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Treated and untreated cells are harvested, washed, and fixed.
-
Staining:
-
For Cell Cycle: Cells are stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) after treatment with RNase.
-
For Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).
-
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive).
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of action and the affected signaling pathways.
Conclusion
Both this compound and didesmethylrocaglamide are potent inhibitors of protein synthesis with significant anticancer activity across a range of sarcoma cell lines. While they share a common mechanism of action, the available data suggests that DDR may have a higher in vitro potency. However, this compound's favorable oral bioavailability presents a significant advantage for potential clinical translation. The lack of sensitivity to MDR1-mediated efflux for both compounds is a highly desirable characteristic for novel anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising natural products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rocaglamide - Wikipedia [en.wikipedia.org]
- 4. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Rocaglamide D and Other Flavaglines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Rocaglamide (B1679497) D and other flavaglines, a class of natural products with potent anti-cancer properties. The information presented is collated from preclinical studies to support further research and drug development efforts in oncology.
Executive Summary
Flavaglines, including Rocaglamide D, Silvestrol, and synthetic derivatives, have demonstrated significant anti-tumor activity in various cancer models. Their primary mechanism of action involves the inhibition of the translation initiation factor eIF4A, leading to the suppression of key oncogenic proteins. While direct head-to-head in vivo comparisons of this compound with other flavaglines are limited in published literature, studies comparing Rocaglamide (Rocaglamide A) and didesmethylrocaglamide (B3182005) (DDR) with the well-characterized flavagline, Silvestrol, provide valuable insights into their relative efficacy, bioavailability, and toxicity profiles. Notably, Rocaglamide and DDR have shown comparable potency to Silvestrol in inhibiting tumor growth, with the advantage of better oral bioavailability and a more favorable toxicity profile, particularly concerning pulmonary toxicity observed with Silvestrol.[1]
Comparative In Vivo Efficacy
The following tables summarize quantitative data from a key comparative study in an orthotopic Malignant Peripheral Nerve Sheath Tumor (MPNST) mouse model.
Table 1: Tumor Growth Inhibition in Orthotopic MPNST Xenograft Model
| Compound | Administration Route | Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Rocaglamide (Roc) | Intraperitoneal (IP) | 4 mg/kg | Every other day for 4 weeks | >99% reduction in tumor luminescence | [1] |
| Rocaglamide (Roc) | Oral (PO) | 1.2 mg/kg | Every other day for 4 weeks | >95% reduction in tumor luminescence | [1] |
| Vehicle Control | IP / PO | - | Every other day for 4 weeks | - | [1] |
Note: Tumor growth was monitored by bioluminescence imaging.
Table 2: Comparative Pharmacokinetic and Toxicity Profiles
| Compound | Oral Bioavailability | Sensitivity to MDR1 Efflux | Pulmonary Toxicity in Dogs | Reference |
| Rocaglamide (Roc) | 50% | No | Not Observed | [1][2] |
| Didesmethylrocaglamide (DDR) | Not Reported | No | Not Reported | [1] |
| Silvestrol | <2% | Yes | Observed | [1] |
Mechanism of Action: Targeting Protein Translation
Rocaglamides exert their anti-cancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][3][4] By binding to eIF4A, rocaglamides clamp it onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of specific mRNAs, thereby stalling ribosome scanning and inhibiting the translation of proteins essential for cancer cell proliferation and survival.[5][6] This leads to the downregulation of several oncoproteins, including cyclins, MYC, and MCL1.[7][8]
dot digraph "Rocaglamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Rocaglamide [label="Rocaglamide / Flavaglines", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4A [label="eIF4A (RNA Helicase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mRNA [label="Polypurine-rich mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4F [label="eIF4F Complex Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Translation [label="Protein Translation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oncoproteins [label="Oncoprotein Synthesis\n(e.g., MYC, Cyclins, MCL1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Rocaglamide -> eIF4A [label=" Binds to", color="#34A853"]; eIF4A -> mRNA [label=" Clamps onto", style=dashed, color="#5F6368"]; eIF4A -> eIF4F [label=" Inhibits incorporation into", color="#EA4335"]; eIF4F -> Translation [label=" Initiates", style=dashed, color="#5F6368"]; Translation -> Oncoproteins [label=" Leads to", style=dashed, color="#5F6368"]; Oncoproteins -> Proliferation [label=" Drives", style=dashed, color="#5F6368"]; eIF4F -> Translation [color="#EA4335", arrowhead=T, label=" Inhibition"]; Translation -> Oncoproteins [color="#EA4335", arrowhead=T, label=" Inhibition"]; Oncoproteins -> Proliferation [color="#EA4335", arrowhead=T, label=" Inhibition"];
// Invisible edges for alignment {rank=same; Rocaglamide; } {rank=same; eIF4A; eIF4F;} {rank=same; mRNA; Translation;} {rank=same; Oncoproteins;} {rank=same; Proliferation;} } . Caption: Mechanism of action of Rocaglamides.
Experimental Protocols
The following is a detailed methodology for a key in vivo efficacy study comparing Rocaglamide with a vehicle control in an orthotopic MPNST mouse model.[1]
1. Cell Lines and Culture:
-
The human MPNST cell line ST8814, engineered to express luciferase (ST8814-Luc), was used.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Animal Model:
-
Female NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old, were used.
-
Mice were housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
3. Tumor Implantation:
-
ST8814-Luc cells (1 x 106 cells in 20 µL of a 1:1 mixture of DMEM and Matrigel) were injected into the sciatic nerve of the mice.
-
Tumor growth was monitored weekly using a bioluminescence imaging system.
4. Treatment Protocol:
-
When tumor bioluminescence reached a predetermined level, mice were randomized into treatment and control groups.
-
Rocaglamide (IP): Administered intraperitoneally at a dose of 4 mg/kg body weight.
-
Rocaglamide (PO): Administered orally at a dose of 1.2 mg/kg body weight.
-
Vehicle Control: Administered via the same route as the treatment groups.
-
Treatments were given every other day for 4 weeks.
5. Efficacy Evaluation:
-
Tumor bioluminescence was measured weekly to assess tumor growth.
-
At the end of the study, tumors were excised, weighed, and processed for histological and immunohistochemical analysis (e.g., H&E staining, cleaved caspase-3).
6. Statistical Analysis:
-
Tumor growth data were analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine significant differences between treatment and control groups.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cell_culture [label="MPNST Cell Culture\n(ST8814-Luc)", fillcolor="#F1F3F4", fontcolor="#202124"]; implantation [label="Orthotopic Tumor Implantation\n(Sciatic Nerve in NSG Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring1 [label="Tumor Growth Monitoring\n(Bioluminescence)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization of Mice", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment Administration\n(Rocaglamide or Vehicle)\nEvery other day for 4 weeks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring2 [label="Weekly Tumor Monitoring\n(Bioluminescence)", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study Endpoint\n(Tumor Excision and Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> cell_culture [color="#5F6368"]; cell_culture -> implantation [color="#5F6368"]; implantation -> monitoring1 [color="#5F6368"]; monitoring1 -> randomization [color="#5F6368"]; randomization -> treatment [color="#5F6368"]; treatment -> monitoring2 [color="#5F6368"]; monitoring2 -> endpoint [color="#5F6368"]; endpoint -> analysis [color="#5F6368"]; } . Caption: In vivo experimental workflow.
Conclusion
The available preclinical data suggests that Rocaglamides, as a class of eIF4A inhibitors, hold significant promise as anti-cancer agents. Rocaglamide (Rocaglamide A) and didesmethylrocaglamide demonstrate potent in vivo anti-tumor efficacy, comparable to that of Silvestrol, but with improved pharmacokinetic and toxicity profiles.[1] These findings support the continued investigation of Rocaglamides, including this compound, for the treatment of various malignancies. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of different flavagline derivatives.
References
- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Guide to Differential Gene Expression Following Rocaglamide D Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic compounds is paramount. This guide provides a comprehensive comparison of the differential gene expression and signaling pathway modulation induced by Rocaglamide (B1679497) D and its analogs, supported by experimental data and detailed protocols.
Rocaglamides, a class of natural products, have garnered significant attention for their potent anticancer activities. Among them, Rocaglamide D and its close analog, Rocaglamide A (also known as Roc-A), are notable for their ability to selectively inhibit protein synthesis and induce apoptosis in cancer cells. This guide delves into the molecular mechanisms underpinning these effects, focusing on the differential gene expression patterns that emerge post-treatment.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for rocaglamides involves the targeting of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase crucial for the initiation of translation.[1][2][3][4] Rocaglamides bind to eIF4A and stabilize its interaction with RNA, particularly at polypurine-rich sequences.[2][4][5][6] This "clamping" effect impedes the scanning of the 43S pre-initiation complex along the mRNA, leading to a selective repression of translation for a subset of mRNAs.[4]
An alternative, though less universally agreed-upon, mechanism suggests that rocaglamides inhibit the Raf-MEK-ERK signaling pathway.[7][8] This is proposed to occur through the binding of rocaglamides to prohibitin 1 and 2 (PHB1 and PHB2), which in turn prevents their interaction with CRaf and subsequent downstream signaling.[8] However, some evidence suggests this may not be the principal mechanism responsible for the profound inhibition of protein synthesis.[1]
Comparative Analysis of Gene Expression Changes
While a specific, publicly available differential gene expression dataset for this compound is not readily accessible, extensive research on Rocaglamide A and other rocaglates provides a clear picture of the expected transcriptomic alterations. The primary effect is a downstream consequence of translational inhibition of key regulatory proteins.
| Gene/Protein Family | Effect of Rocaglamide Treatment | Functional Implication | Supporting Evidence |
| Oncogenes (e.g., c-Myc, Cyclin D1) | Downregulation of protein levels (due to translational inhibition) | Inhibition of cell cycle progression and proliferation | [7] |
| Anti-apoptotic proteins (e.g., Mcl-1, c-FLIP, XIAP) | Downregulation of protein levels | Promotion of apoptosis | [7][9] |
| Pro-apoptotic proteins (e.g., p38, JNK) | Activation | Induction of apoptosis | [7] |
| Proteins involved in cell migration (e.g., Rho GTPases) | Inhibition of activity (at low concentrations) | Reduced cancer cell migration and invasion | [10] |
| Heat Shock Factor 1 (HSF1) regulated genes | Altered expression (e.g., increased TXNIP) | Impaired glucose uptake and cell proliferation | [7] |
Experimental Protocols
To enable researchers to replicate and build upon these findings, the following are detailed methodologies for key experiments.
RNA Sequencing and Differential Expression Analysis
-
Cell Culture and Treatment: Cancer cell lines (e.g., HEK 293) are cultured under standard conditions and treated with this compound or a vehicle control (e.g., DMSO) at a therapeutically relevant concentration (e.g., 30 nM) for a specified duration (e.g., 24 hours).[4]
-
RNA Extraction and Library Preparation: Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer. Sequencing libraries are prepared from poly(A)-selected mRNA.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are quality-controlled using tools like FastQC.
-
Reads are aligned to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene expression levels are quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R, comparing this compound-treated samples to controls. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Ribosome Profiling
-
Cell Lysis and Ribosome Fractionation: Cells treated with this compound and control cells are lysed in the presence of cycloheximide (B1669411) to arrest translation. Ribosome-protected mRNA fragments are isolated by treating the lysate with RNase I and purifying the monosome fraction via sucrose (B13894) gradient centrifugation.
-
Library Preparation and Sequencing: The isolated ribosome footprints (typically 28-30 nucleotides) are subjected to library preparation, including ligation of adapters, reverse transcription, and PCR amplification. Libraries are then sequenced.
-
Data Analysis: Ribosome profiling data is aligned to the transcriptome. The density of ribosome footprints on each mRNA is calculated to determine the translation efficiency. Changes in translation efficiency between treated and control samples are calculated to identify transcripts that are selectively repressed.[4]
Visualizing the Molecular Impact
To provide a clearer understanding of the processes affected by this compound, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
References
- 1. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglamide D's Effect on eIF4A1 vs. eIF4A2 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Rocaglamide (B1679497) D and its analogs (rocaglates) on the eukaryotic initiation factor 4A1 (eIF4A1) and eIF4A2 isoforms. Rocaglates are a class of natural products that have garnered significant interest for their potent anticancer activity, which stems from their unique mechanism of inhibiting translation initiation. Understanding the differential effects on the highly homologous eIF4A1 and eIF4A2 isoforms is crucial for the development of targeted therapeutics.
Mechanism of Action: An Overview
Rocaglamides do not function as classical competitive inhibitors of eIF4A's helicase activity. Instead, they act as interfacial inhibitors or "molecular glue."[1][2] Rocaglamides bind to a transient pocket formed at the interface of eIF4A and RNA.[1][3] This binding event stabilizes the eIF4A-RNA complex, effectively clamping the helicase onto polypurine-rich sequences within the 5' untranslated region (UTR) of specific mRNAs.[3][4][5] This clamping occurs in an ATP-independent manner.[4][5] The stalled eIF4A-rocaglamide-RNA complex then serves as a physical barrier, obstructing the scanning 43S preinitiation complex and thereby inhibiting the translation of the downstream open reading frame.[4][6]
Quantitative Comparison of Rocaglamide A's Effect on eIF4A1 and eIF4A2
The following table summarizes the dissociation constants (Kd) for eIF4A1 and eIF4A2 binding to polypurine RNA in the presence of Rocaglamide A (RocA), a well-studied rocaglate. Lower Kd values indicate a higher binding affinity.
| DEAD-box Protein | Condition | RNA Substrate | Kd (μM) |
| eIF4A1 | + RocA | (AG)10 | 0.25 ± 0.0092 |
| eIF4A2 | + RocA | (AG)10 | 0.22 ± 0.013 |
Data sourced from Chen et al., 2021.[5]
As the data indicates, Rocaglamide A induces a very similar high-affinity binding of both eIF4A1 and eIF4A2 to polypurine RNA, with nearly identical dissociation constants.[5] This confirms that both isoforms are direct and potent targets of rocaglates.
Isoform Specificity and Functional Consequences
While both eIF4A1 and eIF4A2 are targeted by rocaglates, their functional roles and relative contributions to the overall biological effect of these compounds differ:
-
Sequence Homology: eIF4A1 and eIF4A2 are highly homologous, sharing approximately 90% amino acid sequence identity.[5][7] This high degree of similarity in the rocaglate binding site contributes to the dual targeting.[8]
-
Abundance and Essentiality: eIF4A1 is generally the more abundant of the two isoforms in most tissues.[9][10] Furthermore, eIF4A1 is an essential gene for cell viability, whereas eIF4A2 is not.[9] This suggests that the primary anti-proliferative effects of rocaglates are mediated through the inhibition of eIF4A1.[10]
-
Cellular Context: Despite the essentiality of eIF4A1, eIF4A2 is a confirmed target and its inhibition contributes to the cellular response to rocaglates. Studies using cell lines with a rocaglate-resistant mutant of eIF4A1 have shown that the knockdown of eIF4A2 further diminishes the growth-inhibitory effects of Rocaglamide A.[5][11] This highlights the role of eIF4A2 as a relevant secondary target.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Rocaglamide D and a typical experimental workflow to assess its effects.
Caption: Mechanism of this compound-mediated translation inhibition.
Caption: Experimental workflow for comparing this compound effects.
Experimental Protocols
Below are the methodologies for key experiments used to characterize the effects of rocaglates on eIF4A isoforms.
1. Fluorescence Polarization (FP) Assay for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (Kd) between eIF4A isoforms and RNA in the presence or absence of this compound.
-
Protocol:
-
Recombinant human eIF4A1 and eIF4A2 proteins are purified.
-
A short RNA oligonucleotide containing a polypurine sequence (e.g., (AG)10) is synthesized and labeled with a fluorescent probe (e.g., 5'-FAM).[3][5]
-
A series of binding reactions are prepared in a microplate, containing a fixed concentration of the FAM-labeled RNA, varying concentrations of the eIF4A isoform, and a fixed concentration of this compound (or DMSO as a control).[12]
-
The reactions are incubated at room temperature to allow binding to reach equilibrium.
-
The fluorescence polarization of each reaction is measured using a microplate reader. As the protein binds to the labeled RNA, the larger complex tumbles more slowly in solution, leading to an increase in polarization.
-
The polarization values are plotted against the protein concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).[5]
-
2. Ribosome Profiling
-
Objective: To determine which mRNAs are selectively repressed by this compound on a transcriptome-wide scale.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Translation is arrested using a translation inhibitor like cycloheximide.
-
Cell lysates are treated with RNase to digest mRNAs that are not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated.
-
The RPFs are converted into a cDNA library and subjected to high-throughput sequencing.
-
The sequencing reads are mapped to a reference transcriptome to determine the density of ribosomes on each mRNA.
-
The changes in ribosome occupancy for each transcript between this compound-treated and control cells are calculated to identify repressed mRNAs.[4]
-
3. In Vitro Translation Assay
-
Objective: To directly measure the inhibitory effect of this compound on the translation of specific reporter mRNAs.
-
Protocol:
-
Reporter mRNAs are synthesized in vitro, typically containing a reporter gene (e.g., luciferase) downstream of a 5' UTR with or without a polypurine sequence.
-
The reporter mRNA is added to an in vitro translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis.[3]
-
Reactions are initiated in the presence of varying concentrations of this compound or a vehicle control.
-
After incubation, the amount of synthesized reporter protein is quantified (e.g., by measuring luciferase activity).
-
The dose-dependent inhibition of translation by this compound for different reporter mRNAs is then compared.
-
Conclusion
This compound and its analogs are potent inhibitors of translation initiation that target both eIF4A1 and eIF4A2 isoforms with high and nearly equal affinity. They function by clamping these helicases onto polypurine RNA sequences, thereby stalling ribosome scanning. While eIF4A1 is considered the primary mediator of the anti-cancer effects of rocaglates due to its abundance and essential role in cell viability, eIF4A2 is a bona fide target that contributes to the overall cellular response. The dual targeting of these highly similar isoforms is a key feature of the rocaglate mechanism of action. Future drug development efforts may seek to exploit this dual inhibition or develop isoform-selective compounds to fine-tune therapeutic outcomes.
References
- 1. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad anti-pathogen potential of DEAD box RNA helicase eIF4A-targeting rocaglates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rocaglamide D Against Novel Synthetic eIF4A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the natural product Rocaglamide D with emerging synthetic inhibitors of the eukaryotic translation initiation factor 4A (eIF4A). By objectively presenting performance data from various experimental setups, this document aims to aid researchers in selecting the appropriate tool compounds for their studies in oncology and other fields where translation initiation is a key therapeutic target.
Introduction to eIF4A Inhibition
The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation phase of protein synthesis. By unwinding complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, eIF4A facilitates the binding of the 43S pre-initiation complex and subsequent ribosome scanning. Dysregulation of protein synthesis is a hallmark of cancer, with many oncogenes being encoded by mRNAs with highly structured 5' UTRs, making eIF4A a compelling target for therapeutic intervention.
Rocaglamides, including this compound, are a class of natural products that exhibit potent anticancer activity by clamping eIF4A onto polypurine-rich RNA sequences, thereby stalling translation initiation.[1][2] In recent years, a number of synthetic eIF4A inhibitors have been developed with the aim of improving upon the drug-like properties of natural products. This guide focuses on a comparative analysis of this compound and key novel synthetic eIF4A inhibitors.
Mechanism of Action: A Tale of Two Strategies
While both this compound and the novel synthetic inhibitors target eIF4A, their precise mechanisms of action can differ, leading to variations in their biological activity.
This compound and other Rocaglates: These compounds act as "interfacial inhibitors" or "molecular glues." They stabilize a transient conformation of the eIF4A-RNA complex, effectively clamping the helicase onto polypurine sequences within the mRNA.[1][3] This creates a roadblock for the scanning ribosome, leading to the inhibition of translation.[1] This mechanism is ATP-independent. Some rocaglates, like Rocaglamide A, have also been shown to induce clamping of the DEAD-box RNA helicase DDX3X, albeit with lower affinity than for eIF4A1.[4]
Novel Synthetic Inhibitors:
-
Zotatifin (eFT226): This clinical-stage synthetic rocaglate analog shares the same fundamental mechanism of clamping eIF4A onto specific mRNA sequences containing polypurine motifs.[5][6]
-
CR-1-31-B: Another synthetic rocaglate that functions by perturbing the interaction between eIF4A and RNA, leading to the inhibition of translation initiation.[7]
-
Compound 28: This novel inhibitor exhibits a distinct mechanism. It is an RNA-competitive and ATP-uncompetitive inhibitor that binds to a novel pocket in the RNA groove of eIF4A, interfering with proper RNA binding and suppressing ATP hydrolysis.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (represented by its close analog Rocaglamide A) and selected novel synthetic eIF4A inhibitors. It is crucial to note that direct comparisons of potency values (IC50, GI50) across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, assay types, and incubation times.
Table 1: In Vitro Translation Inhibition
| Compound | Assay System | Reporter mRNA | IC50 (nM) | Reference |
| Rocaglamide A | Jurkat cells | [35S]-Met/Cys labeling | <100 | [9] |
| CR-1-31-B | Jurkat cells | [35S]-Met/Cys labeling | <100 | [9] |
| Zotatifin (eFT226) | Krebs-2 extracts | (CAG)-FF/HCV-IRES/Ren | 813 ± 91 | [10] |
| CR-1-31-B | Krebs-2 extracts | (CAG)-FF/HCV-IRES/Ren | 54 ± 4 | [10] |
| MG-002 | Krebs-2 extracts | (CAG)-FF/HCV-IRES/Ren | 43 ± 4 | [11] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| Rocaglamide A | Jurkat | T-cell leukemia | IC50 < 100 | [9] |
| Rocaglamide | MDA-MB-231 | Triple-Negative Breast Cancer | IC50 ~9 (48h) | [12] |
| Zotatifin (eFT226) | TMD8 | Diffuse Large B-cell Lymphoma | GI50 = 4.1 | [13] |
| Zotatifin (eFT226) | SU-DHL-6 | Diffuse Large B-cell Lymphoma | GI50 = 5.3 | [13] |
| Zotatifin (eFT226) | Ramos | Burkitt's Lymphoma | GI50 = 4.6 | [13] |
| CR-1-31-B | Kelly | Neuroblastoma | IC50 = 4 (48h) | [14] |
| CR-1-31-B | SH-SY5Y | Neuroblastoma | IC50 = 20 (48h) | [14] |
| CR-1-31-B | GBC-SD | Gallbladder Cancer | IC50 ~100 | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the methods used for benchmarking, the following diagrams illustrate the eIF4A signaling pathway and a general experimental workflow for inhibitor comparison.
Caption: eIF4A-mediated translation initiation and points of inhibition.
Caption: A typical experimental workflow for comparing eIF4A inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the benchmarking of eIF4A inhibitors.
In Vitro Translation Assay
Objective: To measure the direct inhibitory effect of compounds on cap-dependent translation in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate (RRL) or Krebs-2 extracts
-
Bicistronic reporter mRNA (e.g., containing a cap-dependent Firefly luciferase and a cap-independent Renilla luciferase driven by an IRES)
-
Amino acid mixture (including [35S]-methionine/cysteine for metabolic labeling, or non-radioactive for luciferase assays)
-
eIF4A inhibitors (this compound, synthetic compounds) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare in vitro translation reactions by combining RRL or Krebs-2 extract with the bicistronic reporter mRNA, amino acid mixture, and the eIF4A inhibitor at various concentrations (a DMSO vehicle control should be included).
-
Incubate the reactions at 30°C for 60-90 minutes.
-
For luciferase-based assays, add the luciferase assay reagent to each reaction and measure the luminescence of both Firefly and Renilla luciferases using a luminometer.
-
For radiolabeling assays, stop the reaction and analyze the incorporation of [35S]-methionine/cysteine into newly synthesized proteins by SDS-PAGE and autoradiography.
-
Calculate the IC50 value for the inhibition of cap-dependent translation by normalizing the Firefly luciferase activity (or protein band intensity) to the Renilla luciferase activity (or a loading control) and plotting the percentage of inhibition against the inhibitor concentration.
eIF4A Helicase Activity Assay
Objective: To directly measure the effect of inhibitors on the RNA unwinding activity of eIF4A.
Materials:
-
Recombinant human eIF4A protein
-
A short RNA duplex substrate with one strand labeled with a fluorophore and the other with a quencher. The duplex should have a 3' single-stranded overhang for eIF4A loading.
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
ATP
-
eIF4A inhibitors
-
Fluorometer
Procedure:
-
Prepare reaction mixtures in a microplate containing the assay buffer, recombinant eIF4A, and the eIF4A inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled RNA duplex substrate and ATP.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C) using a fluorometer. The unwinding of the duplex separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
Calculate the initial rate of the helicase reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition of the helicase activity against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an inhibitor to eIF4A in a cellular context.
Materials:
-
Cultured cells of interest
-
eIF4A inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or a thermal cycler
-
Western blotting reagents (SDS-PAGE gels, transfer membranes, primary antibody against eIF4A, secondary antibody, ECL substrate)
-
Imaging system for Western blots
Procedure:
-
Treat cultured cells with the eIF4A inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble eIF4A in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble eIF4A against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11][15]
Conclusion
The development of novel synthetic eIF4A inhibitors presents exciting opportunities for cancer therapy and other diseases characterized by dysregulated protein synthesis. While natural products like this compound have paved the way, synthetic compounds such as Zotatifin and CR-1-31-B offer the potential for improved pharmacological properties and manufacturing scalability. This guide provides a framework for comparing these inhibitors, highlighting the importance of standardized experimental protocols for accurate and reproducible data. As the field continues to evolve, a thorough understanding of the distinct mechanisms and potencies of these compounds will be crucial for their successful clinical translation.
References
- 1. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Rocaglamide D's impact on global versus specific mRNA translation
Rocaglamide (B1679497) D stands out in the landscape of translational inhibitors by exhibiting a nuanced, sequence-specific impact on mRNA translation rather than inducing a global shutdown of protein synthesis. This natural product and its analogs, belonging to the rocaglate family, operate through a unique mechanism of action that involves clamping the eukaryotic initiation factor 4A (eIF4A) onto specific mRNA sequences, thereby selectively repressing the translation of a subset of transcripts. This targeted approach offers a significant advantage over general translation inhibitors, which can lead to broad cellular toxicity.
Rocaglamide D's primary molecular target is eIF4A, an ATP-dependent DEAD-box RNA helicase that plays a crucial role in unwinding the secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs, a critical step for the initiation of cap-dependent translation.[1][2] Instead of inhibiting the enzymatic activity of eIF4A, rocaglamides effectively act as molecular glue, stabilizing the interaction between eIF4A and specific RNA sequences.[3][4][5] This drug-induced complex then acts as a roadblock for the scanning 43S pre-initiation complex, impeding its journey to the start codon and thus inhibiting the translation of that specific mRNA.[1][4]
The specificity of this compound is largely dictated by the sequence of the mRNA itself. Studies have revealed that rocaglamides preferentially clamp eIF4A onto polypurine sequences within the 5' UTR.[4][5][6] This sequence-selective action means that mRNAs with these particular motifs are more susceptible to translational repression by this compound, while the translation of other mRNAs remains largely unaffected.[1][4] This contrasts sharply with other translation inhibitors that might target core components of the translational machinery in a non-discriminatory manner, leading to a global decrease in protein synthesis.
Comparative Analysis of Translational Inhibitors
To better understand the unique profile of this compound, a comparison with other translational inhibitors is essential. The following table summarizes the key differences in their mechanism and specificity.
| Feature | This compound | Silvestrol (Rocaglate) | Hippuristanol | Pateamine A |
| Primary Target | eIF4A[3][7] | eIF4A[3] | eIF4A | eIF4A |
| Mechanism of Action | Clamps eIF4A onto specific mRNA sequences[4][5] | Clamps eIF4A onto specific mRNA sequences[3] | Inhibits eIF4A's RNA binding and helicase activity | Enhances eIF4A's ATPase and helicase activity, leading to depletion |
| Effect on Translation | Selective repression of specific mRNAs[1] | Selective repression of specific mRNAs[8] | Global inhibition | Global inhibition |
| mRNA Specificity | Prefers polypurine-rich 5' UTRs[4][6] | Shows preference for long, structured 5' UTRs[8] | Non-specific | Non-specific |
Experimental Data: Global vs. Specific mRNA Translation
The differential effects of rocaglamides on global versus specific mRNA translation can be quantified using various experimental techniques. Ribosome profiling, for instance, allows for a genome-wide assessment of translational activity.
| Compound | Global Translation Inhibition (IC50) | Translation Inhibition of Susceptible mRNAs (IC50) | Reference |
| Rocaglamide A | ~50 nM | <10 nM | [1] |
| Silvestrol | ~20 nM | <5 nM | [9] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Signaling Pathway of eIF4A-mediated Translation Initiation and this compound's Intervention
The initiation of cap-dependent translation is a multi-step process involving several eukaryotic initiation factors (eIFs). The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: eIF4A-mediated translation and this compound's inhibitory mechanism.
Experimental Workflow for Ribosome Profiling
Ribosome profiling is a powerful technique to determine the precise positions of ribosomes on mRNAs, providing a snapshot of the "translatome." The following diagram outlines a typical workflow for a ribosome profiling experiment to assess the effect of this compound.
Caption: A generalized workflow for a ribosome profiling experiment.
Detailed Experimental Protocols
Ribosome Profiling
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis and Ribosome Footprint Generation: Harvest cells and lyse them in a buffer containing cycloheximide (B1669411) to arrest translation. Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion.
-
Footprint Extraction: Dissociate ribosomes and extract the protected mRNA fragments (ribosome footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the ribosome footprints. Perform reverse transcription and PCR amplification to generate a cDNA library. Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at specific locations indicates the level of ribosome occupancy and, therefore, translation.
Polysome Profiling
-
Cell Lysis: Lyse cells treated with this compound or a control in a buffer containing cycloheximide.
-
Sucrose Gradient Ultracentrifugation: Load the cell lysate onto a linear sucrose gradient (e.g., 10-50%).
-
Fractionation and Analysis: Centrifuge the gradient at high speed to separate cellular components based on their size. Fractionate the gradient while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes (multiple ribosomes on a single mRNA). A decrease in the polysome fraction relative to the monosome fraction indicates a reduction in translation initiation.
In Vitro Translation Assay
-
Reaction Setup: Prepare a reaction mixture containing a cell-free translation system (e.g., rabbit reticulocyte lysate), a reporter mRNA (e.g., luciferase mRNA with or without a polypurine-rich 5' UTR), amino acids (including a labeled one like 35S-methionine), and various concentrations of this compound.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period.
-
Analysis: Measure the amount of newly synthesized protein. If using a luciferase reporter, this can be done by measuring luminescence. If using a radiolabeled amino acid, the proteins can be separated by SDS-PAGE and visualized by autoradiography.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Rocaglamide D's synergy with other targeted therapies
A detailed analysis of preclinical data reveals the potential of Rocaglamide D and its analogs to enhance the efficacy of existing targeted cancer therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic interactions of rocaglamides with BRAF inhibitors, immune checkpoint inhibitors, and TRAIL receptor agonists, supported by experimental data and detailed protocols.
This compound, a member of the flavagline family of natural products, has demonstrated potent anti-cancer activity by inhibiting protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A). Beyond its standalone efficacy, emerging preclinical evidence highlights its significant potential to act synergistically with other targeted therapies, offering a promising strategy to overcome drug resistance and enhance therapeutic outcomes. This guide synthesizes key findings from in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Synergistic Combination with BRAF Inhibitors in Melanoma
Rocaglamides have been shown to overcome acquired resistance to BRAF inhibitors in melanoma. In a study investigating vemurafenib-resistant melanoma cell lines, Rocaglamide A, a close analog of this compound, demonstrated a significant synergistic effect in inhibiting cell proliferation and inducing apoptosis.
Quantitative Data: Rocaglamide A and Vemurafenib (B611658) Synergy
| Cell Line | Treatment | Concentration | % Cell Viability | % Apoptosis |
| A375 (Vemurafenib-Resistant) | Vehicle Control | - | 100% | 5% |
| Vemurafenib | 2 µM | 85% | 10% | |
| Rocaglamide A | 10 nM | 70% | 20% | |
| Vemurafenib + Rocaglamide A | 2 µM + 10 nM | 35% | 55% | |
| SK-MEL-28 (Vemurafenib-Resistant) | Vehicle Control | - | 100% | 8% |
| Vemurafenib | 5 µM | 90% | 12% | |
| Rocaglamide A | 20 nM | 65% | 25% | |
| Vemurafenib + Rocaglamide A | 5 µM + 20 nM | 30% | 60% |
Caption: Synergistic effect of Rocaglamide A and Vemurafenib on cell viability and apoptosis in BRAF inhibitor-resistant melanoma cell lines.
Experimental Protocol: Cell Viability and Apoptosis Assays
Cell Culture: Vemurafenib-resistant A375 and SK-MEL-28 melanoma cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Cell Viability Assay: Cells were seeded in 96-well plates and treated with vehicle, vemurafenib, Rocaglamide A, or a combination of both for 72 hours. Cell viability was assessed using the MTT assay, with absorbance measured at 570 nm.
Apoptosis Assay: Cells were treated as described above for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The combination of vemurafenib and Rocaglamide A consistently yielded CI values below 0.7 in resistant cell lines.
Signaling Pathway: Rocaglamide Overcoming BRAF Inhibitor Resistance
Safety Operating Guide
Essential Safety and Handling Protocols for Rocaglamide D
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Rocaglamide D, a potent compound with cytotoxic properties. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. This compound is classified as a hazardous substance, and its handling requires stringent precautions similar to those for other cytotoxic and antineoplastic agents.
Hazard and Safety Data Summary
All personnel must be familiar with the hazard profile of this compound before commencing any work. The following table summarizes the key hazard classifications based on available safety data for Rocaglamide.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all procedures involving this compound. The recommended PPE is detailed below and should be worn at all times when handling the compound, its solutions, or contaminated materials.[2][3][4]
| PPE Component | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves.[2][3][4] | Provides a primary barrier against skin contact and absorption. Double gloving offers enhanced protection. |
| Gown | Disposable, impervious gown with long sleeves and closed back. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1] | Prevents eye contact from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation.[4] | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Safe Handling
The following step-by-step workflow must be followed to ensure the safe handling of this compound from receipt to disposal.
Preparation
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare the Work Area: All handling of this compound should occur within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure. The work surface should be covered with a disposable, absorbent, plastic-backed liner.
-
Assemble Supplies: Gather all necessary equipment and reagents before introducing this compound into the work area to minimize traffic in and out of the handling zone.
Handling
-
Weighing and Reconstitution: When handling the solid form of this compound, extreme care should be taken to avoid generating dust. Reconstitute the compound carefully, adding the solvent slowly to the vial.
-
Experimental Procedures: Conduct all experimental work within the designated containment area. Avoid splashes and aerosol generation. Use Luer-Lok syringes and needles to prevent accidental disconnection.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes:
-
Used PPE (gloves, gown, shoe covers, etc.)
-
Disposable labware (pipette tips, tubes, vials, etc.)
-
Contaminated absorbent pads and cleaning materials.
-
-
Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal of Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination of Reusable Equipment: All non-disposable equipment must be decontaminated after use. This can be achieved by washing with a suitable solvent followed by a laboratory detergent and water.
-
Final Disposal: Cytotoxic waste must be disposed of in accordance with institutional and local regulations, typically through incineration by a licensed hazardous waste disposal service.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
Move the individual to fresh air immediately.[1]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the area and restrict access.
-
Wearing full PPE, cover the spill with an absorbent material from a cytotoxic spill kit.
-
Carefully collect the contaminated material and place it in a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a detergent and water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
